Product packaging for Odevixibat-13C6(Cat. No.:)

Odevixibat-13C6

Cat. No.: B12364815
M. Wt: 746.9 g/mol
InChI Key: XULSCZPZVQIMFM-ZZATXSLZSA-N
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Description

Odevixibat-13C6 is a useful research compound. Its molecular formula is C37H48N4O8S2 and its molecular weight is 746.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C37H48N4O8S2 B12364815 Odevixibat-13C6

Properties

Molecular Formula

C37H48N4O8S2

Molecular Weight

746.9 g/mol

IUPAC Name

(2S)-2-[[(2R)-2-[[2-[[3,3-dibutyl-5-((1,2,3,4,5,6-13C6)cyclohexatrienyl)-7-methylsulfanyl-1,1-dioxo-2,4-dihydro-1λ6,2,5-benzothiadiazepin-8-yl]oxy]acetyl]amino]-2-(4-hydroxyphenyl)acetyl]amino]butanoic acid

InChI

InChI=1S/C37H48N4O8S2/c1-5-8-19-37(20-9-6-2)24-41(26-13-11-10-12-14-26)29-21-31(50-4)30(22-32(29)51(47,48)40-37)49-23-33(43)39-34(25-15-17-27(42)18-16-25)35(44)38-28(7-3)36(45)46/h10-18,21-22,28,34,40,42H,5-9,19-20,23-24H2,1-4H3,(H,38,44)(H,39,43)(H,45,46)/t28-,34+/m0/s1/i10+1,11+1,12+1,13+1,14+1,26+1

InChI Key

XULSCZPZVQIMFM-ZZATXSLZSA-N

Isomeric SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)N[C@H](C3=CC=C(C=C3)O)C(=O)N[C@@H](CC)C(=O)O)SC)[13C]4=[13CH][13CH]=[13CH][13CH]=[13CH]4)CCCC

Canonical SMILES

CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)N1)OCC(=O)NC(C3=CC=C(C=C3)O)C(=O)NC(CC)C(=O)O)SC)C4=CC=CC=C4)CCCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Odevixibat-13C6, an isotopically labeled version of the ileal bile acid transporter (IBAT) inhibitor, Odevixibat. This document details a plausible synthetic route, purification methodologies, and presents relevant data in a structured format to aid researchers in the development and analysis of this compound.

Introduction to Odevixibat

Odevixibat is a potent, selective, and orally available inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT). By inhibiting IBAT, Odevixibat blocks the reabsorption of bile acids from the terminal ileum, leading to their increased fecal excretion. This mechanism effectively reduces the total bile acid pool in the body, offering a therapeutic approach for cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), by alleviating pruritus and reducing serum bile acid levels. The stable isotope-labeled this compound is a crucial tool for quantitative bioanalytical assays, enabling accurate pharmacokinetic and metabolic studies during drug development.

Synthesis of this compound

The synthesis of this compound can be achieved by adapting the established synthetic route for Odevixibat, incorporating a 13C-labeled precursor at a strategic point. Based on the known synthesis of Odevixibat, a practical approach involves the use of 13C-labeled 2-aminohexanoic acid as a starting material. The six carbon atoms of the hexanoic acid moiety can be labeled with 13C, leading to the desired this compound.

The overall synthesis is a multi-step process that can be broadly divided into the formation of a key amine fragment and its subsequent coupling to a substituted benzothiadiazepine core, followed by the elaboration of the peptidic side chain.

Proposed Synthetic Pathway for this compound

The following diagram illustrates a plausible synthetic pathway for this compound, starting from commercially available 13C-labeled 2-aminohexanoic acid.

Odevixibat_13C6_Synthesis cluster_amine_fragment Synthesis of Amine Fragment-13C6 cluster_core_synthesis Synthesis of Benzothiadiazepine Core cluster_coupling_and_elaboration Coupling and Side Chain Elaboration A 2-Aminohexanoic acid-13C6 B Esterification & Imine Formation A->B C Imine-13C6 Intermediate B->C D Alkylation (n-butyl iodide) C->D E Alkylated Amino Ester-13C6 D->E F Hydrolysis & Transamidation E->F G Amine Fragment-13C6 F->G M SN2 Reaction G->M H 3-Thioanisole I Bis-bromination H->I J Dibrominated Disulfide I->J K Oxidative Conversion J->K L Aryl Sulfonyl Chloride K->L L->M N Ring Formation M->N O Protection & Thioether Installation N->O P Phenol Intermediate O->P Q Peptidic Side Chain Construction P->Q R This compound Q->R

Caption: Proposed synthesis pathway for this compound.

Experimental Protocol for the Synthesis of this compound

The following is a representative experimental protocol based on the known synthesis of Odevixibat.

Step 1: Synthesis of the Amine Fragment-13C6

  • Esterification and Imine Formation: 2-Aminohexanoic acid-13C6 is first esterified, for example, by reacting with thionyl chloride in methanol. The resulting amino ester hydrochloride is then reacted with benzaldehyde in the presence of a mild base to form the corresponding imine, which protects the primary amine.

  • Alkylation: The imine intermediate is then alkylated with n-butyl iodide in the presence of a strong base like lithium diisopropylamide (LDA) to introduce one of the butyl chains.

  • Hydrolysis and Transamidation: The imine and ester groups are subsequently hydrolyzed under acidic conditions. The resulting amino acid is then subjected to transamidation with aniline to form the anilide.

  • Reduction: The anilide is reduced using a reducing agent such as borane-tetrahydrofuran complex to yield the desired amine fragment-13C6.

Step 2: Synthesis of the Benzothiadiazepine Core

  • Bis-bromination: 3-Thioanisole is treated with bromine in methanol to yield the dibrominated disulfide.

  • Oxidative Conversion: The disulfide is then subjected to a one-pot oxidative conversion using a chlorinating agent to form the corresponding sulfonyl chloride.

Step 3: Coupling and Side Chain Elaboration

  • SN2 Reaction: The amine fragment-13C6 is reacted with the aryl sulfonyl chloride in an SN2 reaction to form a sulfonamide intermediate.

  • Ring Formation: The sulfonamide intermediate undergoes an intramolecular ring-closing reaction, typically mediated by a copper catalyst, to form the benzothiadiazepine ring system.

  • Protection and Thioether Installation: The sulfonamide nitrogen is protected, for example, with a para-methoxybenzyl (PMB) group. This is followed by demethylation of the thioanisole and installation of the second thioether via an SNAr reaction.

  • Peptidic Side Chain Construction: The phenolic hydroxyl group is O-alkylated with a protected bromoacetate derivative. Following deprotection, two consecutive amidation reactions are performed with the appropriate amino acid derivatives to construct the peptidic side chain.

  • Final Deprotection: The final step involves the removal of all protecting groups to yield this compound.

Quantitative Data

The following table summarizes the expected quantitative data for the synthesis of this compound, based on typical yields for similar multi-step organic syntheses.

StepReactionStarting MaterialProductExpected Yield (%)
1Amine Fragment Synthesis2-Aminohexanoic acid-13C6Amine Fragment-13C640-50
2Benzothiadiazepine Core Synthesis3-ThioanisoleAryl Sulfonyl Chloride70-80
3Coupling and ElaborationAmine Fragment-13C6 & Aryl Sulfonyl ChlorideThis compound30-40
Overall Total Synthesis 2-Aminohexanoic acid-13C6 This compound 8-16

Purification of this compound

The purification of this compound is critical to ensure high purity for its use in quantitative bioanalytical studies. A combination of chromatographic techniques and crystallization is typically employed.

Purification Workflow

The general workflow for the purification of crude this compound is outlined in the diagram below.

Odevixibat_Purification cluster_purification Purification of this compound A Crude this compound B Preparative RP-HPLC A->B C Fraction Collection B->C D Solvent Evaporation C->D E Purified this compound (Amorphous) D->E F Crystallization E->F G Isolation and Drying F->G H Crystalline this compound G->H

Caption: General purification workflow for this compound.

Experimental Protocols for Purification

3.2.1. Preparative Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Preparative RP-HPLC is a powerful technique for purifying the crude product from reaction byproducts and impurities.

  • Column: A suitable preparative C18 column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 30% to 70% Mobile Phase B over 30 minutes.

  • Flow Rate: 20 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., DMSO or methanol) and injected onto the column. Fractions containing the pure product are collected, combined, and the solvent is removed under reduced pressure.

3.2.2. Crystallization

Crystallization is employed to obtain the final product in a highly pure and stable crystalline form.

  • Solvent System: A mixture of a good solvent and an anti-solvent is typically used. For Odevixibat, a mixture of ethanol and water has been reported to be effective.

  • Procedure:

    • The purified amorphous this compound from HPLC is dissolved in a minimal amount of a good solvent (e.g., ethanol) at an elevated temperature.

    • An anti-solvent (e.g., water) is slowly added until the solution becomes slightly turbid.

    • The solution is then allowed to cool slowly to room temperature and then further cooled in an ice bath to promote crystallization.

    • The resulting crystals are collected by filtration, washed with a cold solvent mixture, and dried under vacuum.

Purity Analysis and Quantitative Data

The purity of the final this compound product is assessed by analytical RP-HPLC and characterized by mass spectrometry and NMR spectroscopy.

Analysis MethodParameterSpecification
Analytical RP-HPLC Purity≥ 98%
ColumnC18 (e.g., 150 x 4.6 mm, 3.5 µm)
Mobile PhaseGradient of acetonitrile and water with 0.1% formic acid
DetectionUV at 220 nm
Mass Spectrometry [M+H]+Expected m/z value for C31[13C]6H49N4O8S2+
NMR Spectroscopy 1H and 13C NMRSpectra consistent with the proposed structure, showing characteristic shifts for the 13C-labeled carbon atoms.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis and purification of this compound. The proposed synthetic route, leveraging a commercially available 13C-labeled starting material, offers a feasible pathway for obtaining this important analytical standard. The detailed purification protocols, combining preparative HPLC and crystallization, are designed to yield a final product of high purity suitable for demanding bioanalytical applications. The structured presentation of quantitative data and experimental methodologies aims to provide a valuable resource for researchers and scientists in the field of drug development.

Navigating the Stability and Storage of Odevixibat-13C6: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Odevixibat-13C6, a critical isotopically labeled internal standard for the quantification of Odevixibat. The information presented herein is essential for ensuring the integrity and accuracy of research and clinical trial data. It is important to note that while this guide focuses on this compound, the stability data is largely extrapolated from studies on the unlabeled parent compound, Odevixibat, as carbon-13 labeling is not expected to significantly alter its chemical stability.

Chemical Stability Profile

Odevixibat has been subjected to forced degradation studies under various stress conditions as per the International Council for Harmonisation (ICH) guidelines. These studies are crucial for identifying potential degradation pathways and developing stability-indicating analytical methods.

Summary of Forced Degradation Studies
Stress ConditionObservationsDegradation Products Identified
Acidic Hydrolysis Degradation observed.OVBT-DP1
Alkaline Hydrolysis Significant degradation.OVBT-DP2
Oxidative Stress Prone to instability.OVBT-DP3
Reductive Stress Degradation observed.OVBT-DP4
Thermal Stress Degradation observed at elevated temperatures.OVBT-DP5
Photolytic Stress Relatively stable.Minimal degradation

These studies indicate that Odevixibat is susceptible to degradation under acidic, alkaline, oxidative, reductive, and thermal stress, while it exhibits greater stability under photolytic conditions.[1][2] Five primary degradation products, designated as OVBT-DP1 through OVBT-DP5, have been characterized using liquid chromatography-mass spectrometry (LC-MS).[1][2]

Recommended Storage Conditions

Based on the stability profile and information from the commercial product labeling for Odevixibat (Bylvay®), the following storage conditions are recommended for this compound to ensure its long-term stability:

ParameterRecommended Condition
Temperature Store at 20°C to 25°C (68°F to 77°F).
Excursions permitted between 15°C and 30°C (59°F and 86°F).[3][4]
Light Store in the original package to protect from light.[5][6]
Humidity Controlled room humidity is advised.

Experimental Protocols

The development of a stability-indicating method is paramount for accurately assessing the purity and degradation of this compound. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique.

Stability-Indicating HPLC Method

A sensitive, accurate, and precise stability-indicating HPLC method has been developed for the determination of Odevixibat in the presence of its degradation products.[7][8]

Chromatographic Conditions:

  • Column: Phenomenex C8 or ODS inertsil column (e.g., 250 mm x 4.6 mm, 5 µm).[1][7]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous phase (e.g., 0.1% formic acid or a buffer) and an organic solvent (e.g., acetonitrile or methanol).[1][7]

  • Flow Rate: Typically 1.0 mL/min.[2][7]

  • Detection: UV detection at approximately 224 nm.[7][8]

  • Injection Volume: 10 µL.[1]

Forced Degradation Study Protocol:

  • Acid Degradation: The drug substance is treated with an acid (e.g., 0.1 N HCl) at room or elevated temperature.[8]

  • Base Degradation: The drug substance is treated with a base (e.g., 0.1 N NaOH) at room or elevated temperature.[8]

  • Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.[8]

  • Thermal Degradation: The drug substance is exposed to dry heat (e.g., in an oven).

  • Photolytic Degradation: The drug substance is exposed to UV light.

Following exposure to the stress conditions, the samples are diluted with an appropriate solvent and analyzed by the stability-indicating HPLC method to separate the parent drug from any degradation products.

Mechanism of Action and Signaling Pathway

Odevixibat is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[7][9] By inhibiting IBAT in the terminal ileum, Odevixibat blocks the reabsorption of bile acids, thereby interrupting their enterohepatic circulation.[10][11] This leads to increased fecal excretion of bile acids, which in turn reduces the total bile acid pool in the body, alleviating cholestatic liver diseases.[2][8]

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Terminal Ileum Cholesterol Cholesterol BileAcids_Liver Bile Acids Cholesterol->BileAcids_Liver Synthesis BileAcids_Intestine Bile Acids BileAcids_Liver->BileAcids_Intestine Secretion into Bile IBAT IBAT (ASBT) BileAcids_Intestine->IBAT Reabsorption FecalExcretion Increased Fecal Excretion BileAcids_Intestine->FecalExcretion PortalVein Portal Vein (Enterohepatic Circulation) IBAT->PortalVein Odevixibat Odevixibat Odevixibat->IBAT PortalVein->BileAcids_Liver Return to Liver

Odevixibat's inhibition of the ileal bile acid transporter (IBAT).

The following workflow illustrates the general process for assessing the stability of this compound.

Stability_Testing_Workflow Start This compound Bulk Drug Substance ForcedDegradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->ForcedDegradation StabilityStudies Long-term & Accelerated Stability Studies Start->StabilityStudies MethodDevelopment Develop & Validate Stability-Indicating HPLC Method ForcedDegradation->MethodDevelopment SampleAnalysis Analyze Samples from Stability Studies StabilityStudies->SampleAnalysis MethodDevelopment->SampleAnalysis DataAnalysis Data Analysis & Shelf-life Determination SampleAnalysis->DataAnalysis Report Generate Stability Report DataAnalysis->Report

Workflow for this compound stability testing.

References

A Technical Guide to the Preliminary Pharmacokinetic Profiling of Odevixibat

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary pharmacokinetic (PK) profile of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor. The information is curated for professionals in drug development and research, presenting key data in a structured format with detailed experimental context and visual representations of its mechanism of action. While this guide focuses on Odevixibat, the principles and methodologies are broadly applicable to the study of similar compounds, including isotopically labeled versions like Odevixibat-13C6 which are instrumental in detailed metabolic studies.

Introduction to Odevixibat

Odevixibat is a potent, selective, and reversible inhibitor of the ileal bile acid transporter (IBAT).[1][2][3] By acting locally in the distal ileum, it blocks the reabsorption of bile acids, thereby increasing their fecal excretion.[2][3][4] This mechanism of action leads to a reduction in the total bile acid pool, which is particularly beneficial in cholestatic liver diseases where the accumulation of bile acids is a key driver of pathology and symptoms like pruritus.[4] Odevixibat is approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][5][6]

Mechanism of Action: Signaling Pathway

Odevixibat's primary pharmacological effect is the inhibition of the enterohepatic circulation of bile acids. This is achieved by blocking the IBAT, also known as the apical sodium-dependent bile acid transporter (ASBT), in the terminal ileum.[4] This interruption of bile acid reabsorption leads to a decrease in serum bile acid levels.[2]

Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Bile Acids Small_Intestine Small Intestine (Fat Digestion) Gallbladder->Small_Intestine Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum IBAT IBAT/ASBT Terminal_Ileum->IBAT Reabsorption (95%) Portal_Vein Portal Vein (Return to Liver) IBAT->Portal_Vein Fecal_Excretion Increased Fecal Bile Acid Excretion IBAT->Fecal_Excretion Reduced Reabsorption Leads to Odevixibat Odevixibat Odevixibat->IBAT Inhibits Portal_Vein->Liver Enterohepatic Circulation

Caption: Odevixibat's Mechanism of Action on Enterohepatic Circulation.

Pharmacokinetic Profile

Odevixibat exhibits minimal systemic absorption following oral administration, acting primarily locally in the gut.[2][3][7]

Table 1: Summary of Odevixibat Pharmacokinetic Parameters

ParameterValuePopulationNotes
Absorption
Plasma Concentration0.06 - 0.72 ng/mLPediatric patients (6 months - 17 years) with PFICFollowing doses of 40 or 120 µg/kg once daily.[1][6]
Cmax0.47 ng/mLHealthy AdultsFollowing a single 7.2 mg dose.[1][5]
Tmax1 - 5 hoursHealthy AdultsFollowing a single 7.2 mg dose.[1][7]
AUC (0-24h)2.19 h*ng/mLHealthy AdultsFollowing a single 7.2 mg dose.[1][5]
Effect of FoodCmax and AUC decreased by 72% and 62% respectivelyHealthy AdultsWith a high-fat meal, though not considered clinically significant.
Distribution
Protein Binding>99%In vitro[1][6]
Metabolism
Primary PathwayMono-hydroxylationIn vitro[1][6]
Elimination
Half-life (t½)2.36 hoursHealthy AdultsFollowing a single 7.2 mg oral dose.[1][5][6]
Excretion~97% unchanged in feces; <0.002% in urineHealthy AdultsFollowing a single radiolabeled dose.[1][5][6]
AccumulationNone observedGeneralWith once-daily dosing.[1][2][3]

Experimental Protocols

Detailed experimental protocols for the pharmacokinetic studies of Odevixibat are primarily documented within the context of its clinical trial programs. Below is a generalized workflow representative of the methodologies employed in these studies.

4.1. Clinical Trial Design for Pharmacokinetic Assessment

The pharmacokinetic parameters of Odevixibat were primarily characterized in Phase 1 studies with healthy adult volunteers and further confirmed in Phase 3 studies in the target pediatric population with PFIC.

  • PEDFIC 1 (NCT03566238): A Phase 3, double-blind, randomized, placebo-controlled study in children with PFIC types 1 or 2.[8][9][10] Patients were randomized to receive placebo, Odevixibat 40 μg/kg/day, or Odevixibat 120 μg/kg/day.[8][10]

  • PEDFIC 2 (NCT03659916): An open-label extension study to evaluate the long-term safety and efficacy of Odevixibat.[9][11]

Screening Screening (Inclusion/Exclusion Criteria) Randomization Randomization Screening->Randomization GroupA Group A (Odevixibat 40 µg/kg) Randomization->GroupA GroupB Group B (Odevixibat 120 µg/kg) Randomization->GroupB Placebo Placebo Group Randomization->Placebo Dosing Once-Daily Oral Administration (24 weeks) GroupA->Dosing GroupB->Dosing Placebo->Dosing PK_Sampling Pharmacokinetic Blood Sampling Dosing->PK_Sampling Scheduled Timepoints Analysis LC-MS/MS Analysis of Plasma Samples PK_Sampling->Analysis Data_Analysis Pharmacokinetic Parameter Calculation Analysis->Data_Analysis

Caption: Generalized Workflow for Odevixibat Clinical Pharmacokinetic Studies.

4.2. Bioanalytical Method

While specific details of the bioanalytical methods are proprietary, the quantification of Odevixibat in plasma samples is typically performed using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The use of a stable isotope-labeled internal standard, such as this compound, is standard practice in such assays to ensure accuracy and precision by correcting for matrix effects and variability in sample processing.

Dosing and Administration

The recommended starting dosage of Odevixibat is 40 µg/kg once daily, administered in the morning with a meal.[6][12] The dosage can be increased in increments of 40 µg/kg up to a maximum of 120 µg/kg once daily if there is no clinical improvement in pruritus after three months. The total daily dose should not exceed 6 mg.[6]

Conclusion

The preliminary pharmacokinetic profile of Odevixibat is characterized by minimal systemic absorption and local action within the gastrointestinal tract. Its low systemic exposure contributes to a favorable safety profile. The pharmacokinetic parameters have been established through rigorous clinical trials, providing a solid foundation for its therapeutic use in patients with PFIC. The use of isotopically labeled compounds like this compound is crucial for definitive bioanalytical quantification and for conducting detailed mass balance and metabolism studies to fully elucidate the drug's disposition.

References

Methodological & Application

Odevixibat-13C6 in ADME (absorption, distribution, metabolism, excretion) studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) properties of odevixibat. While specific data on Odevixibat-13C6 is not publicly available, this document outlines the established ADME profile of odevixibat and provides protocols where an isotopically labeled compound like this compound would be essential as an internal standard for robust quantitative analysis.

Introduction to Odevixibat and ADME Studies

Odevixibat (marketed as Bylvay®) is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1][2] By blocking the reabsorption of bile acids in the terminal ileum, odevixibat reduces the amount of bile acids returning to the liver, thereby decreasing serum bile acid levels.[2][3][4] This mechanism of action is particularly beneficial in the treatment of pruritus associated with progressive familial intrahepatic cholestasis (PFIC).[1][3]

ADME studies are crucial in drug development to understand the fate of a drug in the body. The use of carbon-13 (¹³C) labeled compounds, such as this compound, is a standard and vital practice in these studies. The stable isotope label allows for the differentiation of the drug from its endogenous counterparts and ensures accurate quantification in biological matrices using techniques like liquid chromatography-mass spectrometry (LC-MS).

Summary of Odevixibat ADME Properties

Odevixibat is characterized by its minimal systemic exposure, as it acts locally in the gut.[5]

Absorption: Following oral administration, odevixibat is minimally absorbed.[6][7] In pediatric patients with PFIC receiving therapeutic doses (40 or 120 µg/kg once daily), plasma concentrations were very low, ranging from 0.06 to 0.72 ng/mL.[6][7] In many instances, the concentrations were below the lower limit of quantification.[6] There is no evidence of drug accumulation with once-daily dosing.[8] The presence of food does not have a clinically significant impact on its absorption.[8]

Distribution: In vitro studies have shown that odevixibat is highly bound to plasma proteins, at over 99%.[5][8][9]

Metabolism: The metabolism of the small amount of absorbed odevixibat is limited.[8] The primary metabolic pathway identified is mono-hydroxylation.[5][9]

Excretion: The vast majority of an administered dose of odevixibat is eliminated unchanged in the feces, accounting for approximately 97% of the dose.[5][10] Renal excretion is negligible, with less than 0.002% of the drug recovered in urine.[5][10]

Quantitative ADME Data for Odevixibat

The following tables summarize the key quantitative pharmacokinetic parameters for odevixibat based on available clinical data.

Table 1: Pharmacokinetic Parameters of Odevixibat in Healthy Adults after a Single 7.2 mg Oral Dose

ParameterValueReference(s)
Cmax (Peak Plasma Concentration) 0.47 ng/mL[5][10]
AUC(0-24h) (Area Under the Curve) 2.19 h*ng/mL[5][10]
Tmax (Time to Peak Concentration) 1 - 5 hours[5][7]
Half-life (t½) 2.36 hours[5][10]

Table 2: Plasma Concentrations of Odevixibat in Pediatric PFIC Patients

DosePlasma Concentration RangeReference(s)
40 µg/kg once daily 0.06 - 0.72 ng/mL[6][7]
120 µg/kg once daily 0.06 - 0.72 ng/mL[6][7]

Table 3: Excretion Profile of Odevixibat

Route of ExcretionPercentage of DoseFormReference(s)
Feces ~97%Unchanged[5][10]
Urine <0.002%Unchanged[5][10]

Experimental Protocols

While specific protocols for this compound are not publicly detailed, a representative protocol for a human ADME study of odevixibat is provided below. This protocol is based on standard methodologies for such studies and the known clinical trial designs for odevixibat. The use of this compound as an internal standard is integral to the analytical methodology.

Protocol: Human Mass Balance Study of [¹³C]-Odevixibat

1. Study Objective: To determine the routes and rates of excretion of a single oral dose of [¹³C]-odevixibat and to characterize the metabolic profile in healthy male subjects.

2. Study Design:

  • Design: Open-label, single-period, single-dose study.

  • Subjects: Healthy adult male volunteers (n=6-8).

  • Inclusion Criteria:

    • Age 18-55 years.

    • Body Mass Index (BMI) 18-30 kg/m ².

    • Normal health status as determined by medical history, physical examination, and clinical laboratory tests.

  • Exclusion Criteria:

    • History of gastrointestinal surgery or conditions affecting drug absorption.

    • Use of any medication that could interfere with the study drug's ADME.

3. Dosing and Administration:

  • A single oral dose of odevixibat containing a trace amount of [¹³C]-odevixibat will be administered with a standard meal.

  • The total radioactivity administered will be determined and recorded.

4. Sample Collection:

  • Blood/Plasma: Serial blood samples will be collected at pre-dose and at specified time points post-dose (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24, 48, 72, 96, 120, 144, and 168 hours). Plasma will be separated by centrifugation and stored at -70°C until analysis.

  • Urine: All urine will be collected at specified intervals for up to 7 days post-dose. The total volume and weight of each collection will be recorded. Aliquots will be stored at -20°C.

  • Feces: All fecal samples will be collected for up to 10 days post-dose or until radioactivity is negligible. Samples will be homogenized and stored at -20°C.

5. Bioanalytical Method:

  • Instrumentation: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Quantification of Odevixibat: Plasma, urine, and fecal homogenate samples will be processed (e.g., by protein precipitation or solid-phase extraction). The concentration of odevixibat will be determined using an LC-MS/MS method with this compound as the internal standard.

  • Radioactivity Measurement: Total radioactivity in plasma, urine, and feces will be measured by liquid scintillation counting (LSC).

  • Metabolite Profiling: Pooled plasma, urine, and fecal samples will be analyzed by high-resolution LC-MS to identify and characterize potential metabolites of odevixibat.

6. Data Analysis:

  • Pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for total radioactivity and unchanged odevixibat will be calculated.

  • The cumulative amount and percentage of the radioactive dose excreted in urine and feces will be determined.

  • Metabolite profiles in different matrices will be described.

Visualizations

Mechanism of Action of Odevixibat

Odevixibat_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Odevixibat_Action Odevixibat Action Liver Liver Gallbladder Gallbladder Liver->Gallbladder Bile Acids Small_Intestine Small Intestine Gallbladder->Small_Intestine Bile Release Terminal_Ileum Terminal Ileum Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein ~95% Reabsorption via IBAT IBAT IBAT Portal_Vein->Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibits Fecal_Excretion Increased Fecal Excretion of Bile Acids IBAT->Fecal_Excretion Blocks Reabsorption

Caption: Mechanism of Odevixibat inhibiting the ileal bile acid transporter (IBAT).

Experimental Workflow for a Human ADME Study

ADME_Workflow cluster_Clinical_Phase Clinical Phase cluster_Analytical_Phase Analytical Phase cluster_Data_Analysis Data Analysis & Reporting Subject_Screening Subject Screening (Inclusion/Exclusion Criteria) Dosing Single Oral Dose (Odevixibat + [13C]-Tracer) Subject_Screening->Dosing Sample_Collection Serial Sample Collection (Blood, Urine, Feces) Dosing->Sample_Collection Sample_Processing Sample Processing (e.g., Homogenization, Extraction) Sample_Collection->Sample_Processing LC_MS_Analysis LC-MS/MS Analysis (Quantification using this compound IS) Sample_Processing->LC_MS_Analysis Radioactivity_Measurement LSC for Total Radioactivity Sample_Processing->Radioactivity_Measurement Metabolite_Profiling High-Resolution MS for Metabolite ID Sample_Processing->Metabolite_Profiling PK_Analysis Pharmacokinetic Analysis (Cmax, AUC, t½) LC_MS_Analysis->PK_Analysis Mass_Balance Mass Balance Calculation (% Excreted in Urine/Feces) Radioactivity_Measurement->Mass_Balance Metabolite_Characterization Metabolite Characterization Metabolite_Profiling->Metabolite_Characterization Final_Report Final Study Report PK_Analysis->Final_Report Mass_Balance->Final_Report Metabolite_Characterization->Final_Report

Caption: Workflow for a human ADME study of Odevixibat.

Logical Diagram of Odevixibat ADME Properties

Caption: Summary of Odevixibat's ADME (Absorption, Distribution, Metabolism, Excretion) properties.

References

Application Notes and Protocols: Odevixibat-13C6 for In Vivo Metabolic Fate Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, marketed as Bylvay, is a potent, reversible, and selective inhibitor of the ileal bile acid transporter (IBAT).[1] It is indicated for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[2][3][4] Odevixibat acts locally in the distal ileum to reduce the reabsorption of bile acids, thereby increasing their fecal excretion and lowering serum bile acid levels.[2][3] Understanding the in vivo metabolic fate of odevixibat is crucial for a comprehensive assessment of its safety and efficacy profile. The use of stable isotope-labeled compounds, such as Odevixibat-13C6, is a powerful technique in drug metabolism studies.[][6][7] This method allows for the precise tracking and quantification of the parent drug and its metabolites in various biological matrices, distinguishing them from endogenous compounds.[] These application notes provide a detailed protocol for conducting in vivo metabolic fate studies of this compound in a preclinical animal model.

Quantitative Data Summary

The following tables summarize the key pharmacokinetic parameters of odevixibat based on studies in humans.

Table 1: Pharmacokinetic Properties of Odevixibat

ParameterValueSpecies/PopulationNotes
Absorption
Plasma Concentration0.06 - 0.72 ng/mLPediatric patients (6 months - 17 years)Therapeutic dose range.[1][8]
Cmax (Peak Plasma Concentration)0.47 ng/mLHealthy adultsFollowing a single 7.2 mg dose.[1][8]
Tmax (Time to Peak Plasma Concentration)1 - 5 hoursHealthy adultsFollowing a single 7.2 mg dose.[1]
AUC (0-24h)2.19 h*ng/mLHealthy adultsFollowing a single 7.2 mg dose.[1][8]
Effect of FoodHigh-fat meal decreases Cmax by 72% and AUC by 62%Healthy adultsDelays Tmax by 3 to 4.5 hours.[1]
Distribution
Protein Binding>99%In vitro[1][8]
Metabolism
Primary PathwayMono-hydroxylationHumans[1][8]
Excretion
Primary RouteFecesHumansApproximately 97% of the dose is excreted unchanged.[1]
Urinary ExcretionMinimalHumansApproximately 0.002% of the dose.[1]
Half-life (t1/2)2.36 hoursHealthy adults[1][8]

Experimental Protocols

This section outlines a detailed protocol for an in vivo metabolic fate study of this compound in a rodent model, such as Sprague-Dawley rats.

Test Article
  • Compound: this compound (structure to be confirmed by the user, assuming a 6-carbon stable isotope label on a key part of the molecule not prone to immediate metabolic cleavage).

  • Vehicle: To be determined based on the solubility of this compound. A common vehicle for oral administration is a suspension in 0.5% methylcellulose.

Animal Model
  • Species: Sprague-Dawley rats (or other appropriate rodent model).

  • Sex: Male and female.

  • Number: A sufficient number of animals to allow for serial sampling and statistical analysis (e.g., 3-5 animals per time point per sex).

  • Acclimation: Animals should be acclimated to the housing conditions for at least one week prior to the study.

Dosing and Administration
  • Dose: A single oral gavage dose of this compound. The dose level should be selected based on preclinical toxicology studies and the intended clinical dose range. For this protocol, a representative dose of 10 mg/kg is proposed.

  • Administration: Administer the dose via oral gavage to ensure accurate delivery.

Sample Collection
  • Blood: Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). Plasma should be prepared by centrifugation and stored at -80°C until analysis.

  • Urine and Feces: House animals in individual metabolic cages to allow for the separate collection of urine and feces. Collect samples at intervals (e.g., 0-8, 8-24, 24-48, and 48-72 hours post-dose). Record the total volume of urine and weight of feces for each collection interval. Store samples at -80°C.

Sample Processing
  • Plasma: Perform protein precipitation (e.g., with acetonitrile) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

  • Urine: Dilute urine samples with an appropriate buffer before analysis.

  • Feces: Homogenize fecal samples with a suitable solvent (e.g., methanol/water mixture) to extract the drug and metabolites. Centrifuge and collect the supernatant for analysis.

Bioanalysis
  • Method: Use a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify this compound and its potential metabolites in plasma, urine, and feces.

  • Instrumentation: A high-resolution mass spectrometer is recommended for the identification of unknown metabolites.

  • Data Analysis:

    • Calculate the concentration of this compound and its metabolites in each sample.

    • Determine pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) for this compound in plasma.

    • Calculate the percentage of the administered dose excreted in urine and feces.

    • Characterize the metabolic profile by identifying and quantifying the major metabolites.

Visualizations

Metabolic Pathway of Odevixibat

Odevixibat Odevixibat Metabolite Mono-hydroxylated Odevixibat Odevixibat->Metabolite Mono-hydroxylation Excretion Excretion Odevixibat->Excretion ~97% Unchanged in Feces Metabolite->Excretion

Caption: Proposed metabolic pathway of Odevixibat.

Experimental Workflow for In Vivo Metabolic Fate Study

cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase Dosing Oral Gavage of This compound SampleCollection Blood, Urine & Feces Collection Dosing->SampleCollection SampleProcessing Sample Processing (Extraction) SampleCollection->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS DataAnalysis Data Analysis & Pharmacokinetic Modeling LCMS->DataAnalysis

Caption: Experimental workflow for the in vivo study.

Logical Relationship of Odevixibat's Mechanism of Action

Odevixibat Odevixibat IBAT Ileal Bile Acid Transporter (IBAT) Odevixibat->IBAT Inhibits FecalExcretion Fecal Bile Acid Excretion Odevixibat->FecalExcretion Increases Pruritus Pruritus (Itching) Odevixibat->Pruritus Reduces BileAcidReabsorption Bile Acid Reabsorption IBAT->BileAcidReabsorption Mediates BileAcidReabsorption->FecalExcretion Reduces SerumBileAcids Serum Bile Acid Levels BileAcidReabsorption->SerumBileAcids Increases FecalExcretion->SerumBileAcids Reduces SerumBileAcids->Pruritus Contributes to

Caption: Mechanism of action of Odevixibat.

References

Application Notes and Protocols for Odevixibat-13C6 in NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential applications and detailed experimental protocols for the use of Odevixibat-13C6 in Nuclear Magnetic Resonance (NMR) spectroscopy. This compound, a stable isotope-labeled version of the ileal bile acid transporter (IBAT) inhibitor Odevixibat, serves as a powerful tool for in-depth studies of the drug's metabolism, pharmacokinetics (PK), and mechanism of action.

Introduction to Odevixibat and the Role of Isotopic Labeling

Odevixibat is a potent, reversible inhibitor of the ileal sodium/bile acid cotransporter, also known as the ileal bile acid transporter (IBAT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion, thereby reducing the total bile acid pool in the body.[2][3][4] This mechanism of action is particularly beneficial in the treatment of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC), where the accumulation of bile acids leads to severe pruritus and liver damage.[4][5]

The use of stable isotope-labeled compounds, such as this compound, in conjunction with NMR spectroscopy, offers a non-radioactive method to trace the metabolic fate of a drug. This approach provides detailed structural information on metabolites and allows for the quantification of both the parent drug and its metabolic products in various biological matrices.

Applications of this compound in NMR Spectroscopy

The primary applications of this compound for NMR spectroscopy in drug development include:

  • Metabolite Identification and Structural Elucidation: The 13C label provides a unique spectroscopic signature, enabling the unambiguous identification of drug-derived metabolites in complex biological samples like urine, plasma, and feces. 2D NMR techniques, such as HSQC and HMBC, can be used to piece together the structure of novel metabolites.

  • Quantitative Analysis of Drug and Metabolites (qNMR): NMR spectroscopy can be used for the precise quantification of this compound and its metabolites without the need for identical analytical standards for each metabolite. This is particularly useful in early-stage metabolism studies.

  • Mechanistic Studies: By tracing the 13C label, researchers can gain insights into the specific metabolic pathways involved in the biotransformation of Odevixibat.

  • Pharmacokinetic (PK) Studies: NMR can be employed to determine the concentration-time profiles of this compound and its major metabolites in biological fluids, providing key pharmacokinetic parameters.

Data Presentation

The following tables represent hypothetical, yet realistic, quantitative data that could be obtained from NMR analysis of this compound and its potential metabolites.

Table 1: Hypothetical ¹³C NMR Chemical Shifts of this compound and a Putative Metabolite

Carbon PositionThis compound Chemical Shift (ppm)Metabolite M1 (Hydroxylated) Chemical Shift (ppm)
¹³C-115.215.2
¹³C-228.528.5
¹³C-335.135.0
¹³C-445.872.3 (Hydroxylated position)
¹³C-531.931.8
¹³C-622.722.6

Table 2: Illustrative Quantitative NMR (qNMR) Data for a Pharmacokinetic Study

Time Point (hours)This compound Concentration (µg/mL)Metabolite M1 Concentration (µg/mL)
0.50.850.05
11.200.15
20.950.35
40.400.60
80.100.45
24< 0.050.10

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes

Objective: To identify and characterize the metabolites of this compound formed by human liver microsomes using NMR spectroscopy.

Materials:

  • This compound

  • Human Liver Microsomes (HLMs)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Deuterated methanol (CD₃OD) for NMR analysis

  • NMR tubes

Methodology:

  • Incubation:

    • Prepare a reaction mixture containing this compound (e.g., 10 µM final concentration), HLMs (e.g., 0.5 mg/mL), and the NADPH regenerating system in phosphate buffer.

    • Initiate the reaction by adding the NADPH regenerating system.

    • Incubate at 37°C for a specified time (e.g., 60 minutes).

    • Prepare a negative control incubation without the NADPH regenerating system.

  • Sample Quenching and Extraction:

    • Terminate the reaction by adding an equal volume of cold acetonitrile.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate proteins.

    • Collect the supernatant and evaporate to dryness under a stream of nitrogen.

  • NMR Sample Preparation:

    • Reconstitute the dried extract in a suitable volume of deuterated methanol (e.g., 600 µL).

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a 1D ¹³C NMR spectrum to identify signals from this compound and potential metabolites.

    • Acquire 2D NMR spectra (e.g., ¹H-¹³C HSQC and HMBC) to facilitate structural elucidation of any observed metabolites.

Protocol 2: Quantitative NMR (qNMR) Analysis of this compound in Plasma

Objective: To quantify the concentration of this compound in plasma samples from a pharmacokinetic study.

Materials:

  • Plasma samples containing this compound

  • Internal standard (e.g., a known concentration of a compound with a distinct NMR signal, such as maleic acid)

  • Deuterated solvent (e.g., D₂O or CD₃OD)

  • NMR tubes

Methodology:

  • Sample Preparation:

    • Thaw plasma samples.

    • To a known volume of plasma (e.g., 500 µL), add a precise amount of the internal standard stock solution.

    • Perform a protein precipitation and extraction step as described in Protocol 1.

    • Reconstitute the dried extract in a known volume of deuterated solvent.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹³C NMR spectrum. Ensure a sufficient relaxation delay (e.g., 5 x T₁) to allow for full relaxation of the signals of interest for accurate integration.

  • Data Analysis:

    • Integrate the area of a well-resolved signal from this compound and a signal from the internal standard.

    • Calculate the concentration of this compound using the following formula: Concentration_Odevixibat = (Area_Odevixibat / Area_IS) * (N_IS / N_Odevixibat) * (MW_Odevixibat / MW_IS) * Concentration_IS Where:

      • Area = Integral of the NMR signal

      • N = Number of nuclei giving rise to the signal

      • MW = Molecular weight

      • IS = Internal Standard

Visualizations

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Terminal Ileum cluster_excretion Excretion Cholesterol Cholesterol BileAcids Bile Acids Cholesterol->BileAcids Synthesis IBAT Ileal Bile Acid Transporter (IBAT) BileAcids->IBAT Enterohepatic Circulation (95% Reabsorption) Feces Fecal Excretion BileAcids->Feces Increased Excretion IBAT->BileAcids Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Mechanism of action of Odevixibat.

NMR_Metabolite_ID_Workflow start Administer this compound to Animal Model collect Collect Biological Samples (Urine, Plasma, Feces) start->collect extract Sample Preparation (Extraction, Concentration) collect->extract nmr NMR Data Acquisition (1D 13C, 2D HSQC/HMBC) extract->nmr process Data Processing and Analysis nmr->process identify Metabolite Identification and Structural Elucidation process->identify quantify Quantitative Analysis (qNMR) process->quantify

Caption: Experimental workflow for NMR-based metabolite identification.

qNMR_Logical_Relationship cluster_input Inputs cluster_calculation Calculation cluster_output Output Area_Analyte Integral of Analyte Signal Formula Concentration_Analyte = (Area_Analyte / Area_IS) * (Conc_IS) Area_Analyte->Formula Area_IS Integral of Internal Standard Signal Area_IS->Formula Conc_IS Known Concentration of Internal Standard Conc_IS->Formula Conc_Analyte Concentration of Analyte Formula->Conc_Analyte

Caption: Logical relationship for quantitative NMR (qNMR).

References

Odevixibat-13C6: Application Notes and Protocols for Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, primarily acts locally in the gut to reduce the reabsorption of bile acids.[1][2][3] Due to its minimal systemic absorption, the potential for systemic drug-drug interactions (DDIs) is considered low. However, a thorough evaluation of its DDI profile is a critical component of its safety assessment. Odevixibat is a substrate for P-glycoprotein (P-gp), a key efflux transporter.[4][5] The use of a stable isotope-labeled internal standard, such as Odevixibat-13C6, is essential for accurate quantification in pharmacokinetic and DDI studies, allowing for differentiation between the administered drug and the internal standard in complex biological matrices.

These application notes provide a detailed overview and protocols for utilizing this compound in the investigation of potential drug-drug interactions.

Mechanism of Action of Odevixibat

Odevixibat is a reversible inhibitor of the ileal sodium/bile acid cotransporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking the reabsorption of bile acids in the terminal ileum, Odevixibat increases their fecal excretion.[2] This interruption of the enterohepatic circulation of bile acids leads to a reduction in the overall bile acid pool.[1]

cluster_Enterohepatic_Circulation Enterohepatic Circulation of Bile Acids cluster_Odevixibat_Action Mechanism of Odevixibat Liver Liver (Bile Acid Synthesis) Gallbladder Gallbladder (Bile Acid Storage) Liver->Gallbladder Secretion Small_Intestine Small Intestine (Lipid Digestion) Gallbladder->Small_Intestine Release Terminal_Ileum Terminal Ileum (Bile Acid Reabsorption) Small_Intestine->Terminal_Ileum Portal_Vein Portal Vein Terminal_Ileum->Portal_Vein 95% Reabsorption via IBAT Feces Feces (Bile Acid Excretion) Terminal_Ileum->Feces 5% Excretion IBAT IBAT Transporter Increased_Excretion Increased Fecal Bile Acid Excretion Portal_Vein->Liver Return to Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibits

Figure 1: Mechanism of Odevixibat Action

Quantitative Data Summary

The following tables summarize key quantitative data related to Odevixibat's pharmacokinetics and drug-drug interaction potential.

Table 1: Pharmacokinetic Parameters of Odevixibat

ParameterValueReference
Systemic AbsorptionMinimal[1][2]
Protein Binding>99%[6]
Primary Route of EliminationFeces[5]

Table 2: In Vitro Transporter Substrate Properties

TransporterSubstrate StatusReference
P-glycoprotein (P-gp)Yes[4][5]
Breast Cancer Resistance Protein (BCRP)No[5]

Table 3: Clinical Drug-Drug Interaction Study with Itraconazole (a strong P-gp inhibitor)

ParameterFold-Increase with ItraconazoleClinical SignificanceReference
Odevixibat Cmax1.52Not Clinically Significant[4][5]
Odevixibat AUC1.66Not Clinically Significant[4][5]

Experimental Protocols

Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using Caco-2 Cells

This protocol outlines a general procedure to determine if Odevixibat is a substrate of the P-gp transporter using a Caco-2 cell monolayer model. This compound would be used as the internal standard for the analytical method.

Objective: To determine the bidirectional permeability of Odevixibat across a Caco-2 cell monolayer and calculate the efflux ratio to assess its potential as a P-gp substrate.

Materials:

  • Caco-2 cells

  • Transwell inserts

  • Odevixibat

  • This compound (for analytical internal standard)

  • Hank's Balanced Salt Solution (HBSS)

  • Lucifer yellow

  • LC-MS/MS system

Experimental Workflow:

cluster_workflow P-gp Substrate Assessment Workflow A Seed Caco-2 cells on Transwell inserts B Culture for 21-25 days to form a monolayer A->B C Measure TEER to confirm monolayer integrity B->C D Perform bidirectional transport study (Apical to Basolateral & Basolateral to Apical) C->D E Incubate with Odevixibat at a defined concentration D->E F Collect samples from donor and receiver compartments at time points E->F G Analyze samples by LC-MS/MS using this compound as internal standard F->G H Calculate apparent permeability (Papp) and efflux ratio G->H

Figure 2: Caco-2 P-gp Substrate Assay Workflow

Methodology:

  • Cell Culture: Caco-2 cells are seeded onto Transwell inserts and cultured for 21-25 days to allow for differentiation and formation of a polarized monolayer.[7]

  • Monolayer Integrity: The integrity of the Caco-2 cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker, such as Lucifer yellow.[7]

  • Transport Assay:

    • The transport buffer (HBSS) is added to both the apical (A) and basolateral (B) chambers.

    • For the A-to-B transport study, Odevixibat is added to the apical chamber.

    • For the B-to-A transport study, Odevixibat is added to the basolateral chamber.

    • The plates are incubated at 37°C with gentle shaking.

  • Sample Collection: Aliquots are taken from the donor and receiver compartments at specified time points (e.g., 30, 60, 90, and 120 minutes).

  • Sample Analysis: The concentration of Odevixibat in the collected samples is determined by a validated LC-MS/MS method, using this compound as the internal standard.

  • Data Analysis:

    • The apparent permeability coefficient (Papp) is calculated for both directions using the following equation: Papp = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the rate of drug transport

      • A is the surface area of the insert

      • C0 is the initial concentration of the drug in the donor chamber

    • The efflux ratio is calculated as: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)

    • An efflux ratio significantly greater than 2 suggests that the compound is a substrate of an efflux transporter like P-gp.

Protocol 2: In Vitro CYP3A4 Inhibition Assessment using Human Liver Microsomes

This protocol provides a general method to evaluate the potential of Odevixibat to inhibit the activity of CYP3A4, using midazolam as a probe substrate. This compound would be used as an internal standard if quantifying Odevixibat concentrations in the assay.

Objective: To determine the IC50 value of Odevixibat for the inhibition of CYP3A4-mediated midazolam 1'-hydroxylation in human liver microsomes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Odevixibat

  • Midazolam

  • 1'-hydroxymidazolam standard

  • NADPH regenerating system

  • Potassium phosphate buffer

  • LC-MS/MS system

Experimental Workflow:

cluster_workflow CYP3A4 Inhibition Assay Workflow A Pre-incubate HLMs with varying concentrations of Odevixibat B Initiate the reaction by adding midazolam and NADPH regenerating system A->B C Incubate at 37°C for a specified time B->C D Terminate the reaction with a stopping solution (e.g., acetonitrile) C->D E Centrifuge to pellet the protein D->E F Analyze the supernatant for 1'-hydroxymidazolam by LC-MS/MS E->F G Determine the rate of metabolite formation F->G H Calculate the percent inhibition and determine the IC50 value G->H cluster_study_design Clinical DDI Study Design Period1 Period 1: Odevixibat Administration Alone Washout Washout Period (if applicable, though fixed-sequence is common) Period1->Washout PK_Sampling1 Pharmacokinetic Blood Sampling Period1->PK_Sampling1 Period2 Period 2: Odevixibat Co-administered with Itraconazole PK_Sampling2 Pharmacokinetic Blood Sampling Period2->PK_Sampling2 Washout->Period2 Analysis Bioanalysis of Odevixibat using LC-MS/MS (with this compound as internal standard) PK_Sampling1->Analysis PK_Sampling2->Analysis Comparison Comparison of Pharmacokinetic Parameters (Cmax and AUC) Analysis->Comparison

References

Application Notes and Protocols for Cell-Based Assays Using Odevixibat and Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Odevixibat (Bylvay®) is a potent and selective inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT or SLC10A2).[1][2][3] It acts locally in the terminal ileum to block bile acid reabsorption, thereby increasing their fecal excretion and reducing the overall bile acid pool in the body.[2][4][5] This mechanism of action makes it an effective treatment for pruritus in patients with cholestatic liver diseases such as progressive familial intrahepatic cholestasis (PFIC).[3][6][7][8] Odevixibat is minimally absorbed into the systemic circulation.[4][6]

Odevixibat-13C6 is a stable isotope-labeled version of Odevixibat. Its primary application in a research setting is not as a therapeutic agent itself, but as an internal standard for the accurate quantification of Odevixibat in biological matrices (e.g., cell lysates, culture medium) using mass spectrometry-based techniques like LC-MS/MS. This ensures precise and reproducible measurements of the unlabeled drug's concentration in various cell-based assays.

These application notes provide detailed protocols for two key cell-based assays: an IBAT/ASBT inhibition assay to measure the functional activity of Odevixibat, and a general cytotoxicity assay to assess its potential off-target effects on cell viability.

Signaling Pathway: Enterohepatic Circulation of Bile Acids and Odevixibat's Mechanism of Action

The following diagram illustrates the enterohepatic circulation of bile acids and the site of Odevixibat's inhibitory action. Bile acids are synthesized in the liver from cholesterol, secreted into the small intestine, and then predominantly reabsorbed in the terminal ileum via the IBAT/ASBT transporter.[2][9] Odevixibat selectively blocks this transporter, interrupting the cycle and leading to increased fecal excretion of bile acids.[3][5]

cluster_0 Liver cluster_1 Small Intestine (Terminal Ileum) cluster_2 Fecal Excretion Cholesterol Cholesterol BileAcids Bile Acids (Primary Synthesis) Cholesterol->BileAcids Synthesis IBAT IBAT/ASBT Transporter BileAcids->IBAT Secretion into Intestine PortalVein Portal Vein (Return to Liver) PortalVein->BileAcids Enterocytes Enterocytes IBAT->Enterocytes Reabsorption (~95%) Feces Fecal Bile Acid Excretion IBAT->Feces Increased Excretion Enterocytes->PortalVein Enterohepatic Circulation Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Odevixibat inhibits the IBAT/ASBT transporter in the terminal ileum.

Application Note 1: IBAT/ASBT Inhibition Assay

This assay is designed to determine the inhibitory potency (e.g., IC50) of Odevixibat on the IBAT/ASBT transporter expressed in a suitable cell line.

Experimental Workflow

cluster_workflow IBAT/ASBT Inhibition Assay Workflow A 1. Cell Seeding (e.g., Caco-2, MDCK-II) B 2. Pre-incubation with Odevixibat A->B C 3. Substrate Addition (e.g., Labeled Taurocholate) B->C D 4. Incubation C->D E 5. Cell Lysis D->E F 6. Sample Preparation (Add this compound) E->F G 7. LC-MS/MS Analysis F->G H 8. Data Analysis (IC50 Determination) G->H

Caption: Workflow for determining Odevixibat's IBAT/ASBT inhibitory activity.

Protocol

1. Materials and Reagents

  • Cell Line: Caco-2 or Madin-Darby Canine Kidney II (MDCK-II) cells stably transfected with human SLC10A2 (ASBT).[10][11]

  • Culture Medium: As recommended for the chosen cell line.

  • Odevixibat: Stock solution in DMSO.

  • This compound: Stock solution in DMSO (for use as an internal standard).

  • IBAT Substrate: Radiolabeled ([3H]- or [14C]-) or fluorescently labeled taurocholic acid (TCA).

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

  • Lysis Buffer: Radioimmunoprecipitation assay (RIPA) buffer or similar.

  • Scintillation Fluid (if using radiolabeled substrate).

  • Multi-well plates (e.g., 24- or 96-well).

2. Cell Culture and Seeding

  • Culture the cells according to standard protocols until they form a confluent monolayer. For polarized cells like Caco-2, this may take up to 21 days on permeable supports.[11]

  • Seed the cells into multi-well plates at an appropriate density and allow them to adhere and form a monolayer.

3. Inhibition Assay

  • Prepare serial dilutions of Odevixibat in assay buffer. Include a vehicle control (DMSO) and a positive control inhibitor.[10]

  • Aspirate the culture medium from the cells and wash the monolayer twice with pre-warmed assay buffer.

  • Add the Odevixibat dilutions to the respective wells and pre-incubate for 15-30 minutes at 37°C.

  • Prepare the substrate solution by diluting the labeled taurocholic acid in assay buffer to the desired final concentration.

  • Add the substrate solution to all wells and incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.

  • Terminate the transport by rapidly aspirating the substrate solution and washing the cell monolayer three times with ice-cold assay buffer.

4. Sample Preparation and Analysis

  • Lyse the cells by adding lysis buffer to each well and incubating on ice.

  • Collect the cell lysates.

  • For Radiolabeled Substrate: Add an aliquot of the lysate to scintillation fluid and measure radioactivity using a scintillation counter.

  • For Quantifying Intracellular Odevixibat (Optional):

    • Take an aliquot of the cell lysate.

    • Add a known concentration of this compound as an internal standard.

    • Perform protein precipitation (e.g., with acetonitrile).

    • Analyze the supernatant by a validated LC-MS/MS method to determine the concentration of Odevixibat.

5. Data Presentation and Analysis

  • Calculate the percentage of inhibition for each Odevixibat concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the Odevixibat concentration.

  • Fit the data to a four-parameter logistic equation to determine the IC50 value.

ParameterDescription
IC50 The concentration of Odevixibat that causes 50% inhibition of IBAT/ASBT-mediated taurocholate uptake.
Test System Caco-2 or MDCK-II cells expressing human SLC10A2.
Substrate Labeled Taurocholic Acid.
Incubation Time 10-30 minutes.
Temperature 37°C.

Application Note 2: Cell Viability/Cytotoxicity Assay

This assay is a standard procedure to evaluate the potential cytotoxic effects of Odevixibat on a chosen cell line, ensuring that the observed effects in other assays are not due to cell death.

Protocol

1. Materials and Reagents

  • Cell Line: A relevant cell line (e.g., HepG2 for liver cells, or the same cell line used in the primary assay).

  • Culture Medium.

  • Odevixibat: Stock solution in DMSO.

  • Cytotoxicity Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, or a lactate dehydrogenase (LDH) release assay kit.

  • Positive Control: A known cytotoxic agent (e.g., doxorubicin).

  • 96-well plates.

2. Experimental Procedure

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of Odevixibat in culture medium. Include a vehicle control (DMSO) and a positive control.

  • Replace the existing medium with the medium containing the different concentrations of Odevixibat.

  • Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • After the incubation period, perform the viability/cytotoxicity measurement according to the manufacturer's instructions for the chosen assay kit (e.g., add MTT reagent, incubate, and then measure absorbance).

3. Data Presentation and Analysis

  • Calculate the percentage of cell viability for each Odevixibat concentration relative to the vehicle control.

  • Plot the percentage of viability against the logarithm of the Odevixibat concentration.

  • Determine the CC50 (the concentration of Odevixibat that causes a 50% reduction in cell viability).

ParameterDescription
CC50 The concentration of Odevixibat that reduces cell viability by 50%.
Test System e.g., HepG2 cells.
Incubation Time 24, 48, or 72 hours.
Endpoint Metabolic activity (MTT/XTT) or membrane integrity (LDH).

Summary of Quantitative Data

AssayCompoundCell LineKey ParameterTypical Result
IBAT Inhibition OdevixibatCaco-2 / MDCK-hASBTIC50 Potent inhibition (low nM to µM range)
Cytotoxicity OdevixibatHepG2CC50 High µM range (indicating low cytotoxicity)

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. The use of this compound is recommended as an internal standard for quantitative analysis to ensure data accuracy and reproducibility.

References

Odevixibat-13C6 in Preclinical DMPK Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preclinical drug metabolism and pharmacokinetic (DMPK) properties of Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT). The information is intended to guide researchers in designing and interpreting preclinical studies. Odevixibat acts locally in the gut to reduce the reabsorption of bile acids, leading to their increased fecal excretion. This mechanism of action is crucial for the treatment of cholestatic liver diseases. The use of isotopically labeled Odevixibat, such as Odevixibat-13C6, is instrumental in accurately characterizing its absorption, distribution, metabolism, and excretion (ADME) profile.

Core Findings from Preclinical DMPK Studies

Preclinical studies in various animal models have consistently demonstrated that Odevixibat has minimal systemic absorption and exposure. The majority of the administered oral dose is excreted unchanged in the feces. This localized action in the gastrointestinal tract is a key feature of its safety and efficacy profile.

Data Summary

Quantitative data from preclinical studies are summarized below.

Table 1: In Vitro Plasma Protein Binding of Odevixibat

SpeciesPlasma Protein Binding (%)
Mouse>99.5%
Rat>99.5%
Dog>99.5%
Human>99.5%

Table 2: Summary of Preclinical In Vivo ADME of Odevixibat (Oral Administration)

SpeciesDosePrimary Route of Excretion% of Dose Excreted Unchanged in FecesSystemic Bioavailability
RatNot SpecifiedFeces>90%Very Low
DogNot SpecifiedFeces>90%Very Low

Note: Specific quantitative values for bioavailability and other pharmacokinetic parameters from preclinical studies are not publicly available in detail. The data consistently indicate very low systemic exposure.

Experimental Protocols

Detailed methodologies for key preclinical DMPK experiments are outlined below. These protocols are based on standard industry practices and the known properties of Odevixibat.

Protocol 1: In Vitro Plasma Protein Binding Assessment

Objective: To determine the extent of Odevixibat binding to plasma proteins from different species.

Methodology:

  • Preparation of Plasma: Obtain pooled plasma from the relevant species (e.g., mouse, rat, dog, human).

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Equilibrium Dialysis:

    • Use a semi-permeable membrane to separate a plasma-containing chamber from a buffer-containing chamber.

    • Add this compound to the plasma chamber.

    • Incubate the dialysis apparatus at 37°C until equilibrium is reached.

  • Sample Analysis:

    • Measure the concentration of this compound in both the plasma and buffer chambers using a validated analytical method, such as LC-MS/MS.

  • Calculation: Calculate the percentage of protein binding using the concentrations in the plasma and buffer chambers.

Protocol 2: In Vivo Pharmacokinetic and Excretion Study in Rats

Objective: To determine the pharmacokinetic profile and routes of excretion of Odevixibat following oral administration in rats.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats.

  • Dosing:

    • Administer a single oral dose of this compound formulated in a suitable vehicle.

  • Sample Collection:

    • Blood: Collect serial blood samples from the tail vein at predetermined time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours). Process to obtain plasma.

    • Urine and Feces: House the rats in metabolic cages to allow for the separate collection of urine and feces at specified intervals (e.g., 0-24, 24-48, 48-72 hours).

  • Sample Analysis:

    • Analyze plasma, urine, and homogenized feces for the concentration of this compound and potential metabolites using LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.

  • Excretion Balance:

    • Determine the percentage of the administered dose recovered in urine and feces.

Protocol 3: Whole-Body Autoradiography in Rats

Objective: To visualize the tissue distribution of Odevixibat following oral administration.

Methodology:

  • Radiolabeled Compound: Use [14C]Odevixibat for this study.

  • Dosing: Administer a single oral dose of [14C]Odevixibat to rats.

  • Tissue Collection: At selected time points post-dose, euthanize the animals and freeze them in a mixture of hexane and solid carbon dioxide.

  • Sectioning: Embed the frozen carcasses and prepare thin whole-body sections using a cryomicrotome.

  • Imaging: Expose the sections to a phosphor imaging plate to detect the distribution of radioactivity.

  • Analysis: Quantify the radioactivity in various tissues and organs to determine the extent of distribution.

Visualizations

The following diagrams illustrate key concepts and workflows related to the preclinical DMPK evaluation of Odevixibat.

cluster_0 Odevixibat's Mechanism of Action Oral Administration Oral Administration GI Tract Gastrointestinal Tract Oral Administration->GI Tract IBAT Inhibition Ileal Bile Acid Transporter (IBAT) Inhibition GI Tract->IBAT Inhibition Systemic Circulation Minimal Systemic Absorption GI Tract->Systemic Circulation <1% Reduced Bile Acid Reabsorption Reduced Bile Acid Reabsorption IBAT Inhibition->Reduced Bile Acid Reabsorption Increased Fecal Excretion Increased Fecal Excretion of Bile Acids Reduced Bile Acid Reabsorption->Increased Fecal Excretion

Caption: Mechanism of action of Odevixibat in the gastrointestinal tract.

cluster_1 Preclinical In Vivo DMPK Study Workflow start Dosing of this compound to Animal Model sampling Serial Blood, Urine, and Feces Collection start->sampling analysis LC-MS/MS Analysis of Samples sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis excretion_analysis Excretion Balance Determination analysis->excretion_analysis report DMPK Profile Characterization pk_analysis->report excretion_analysis->report

Caption: Workflow for a typical preclinical in vivo DMPK study.

Troubleshooting & Optimization

Technical Support Center: Odevixibat-13C6 Isotopic Interference

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Odevixibat-13C6. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isotopic interference during quantitative analysis using this compound as an internal standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in mass spectrometry?

A1: this compound is a stable isotope-labeled (SIL) internal standard for Odevixibat, a selective inhibitor of the ileal bile acid transporter (IBAT). In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, SIL internal standards are considered the gold standard for quantification. They are chemically identical to the analyte (Odevixibat) but have a greater mass due to the incorporation of heavy isotopes (in this case, six 13C atoms). This allows for the differentiation of the analyte and the internal standard by the mass spectrometer. This compound is used to accurately quantify Odevixibat in complex biological matrices by correcting for variations in sample preparation, chromatography, and ionization efficiency.

Q2: What is isotopic interference and why is it a concern with this compound?

A2: Isotopic interference, or "crosstalk," occurs when the signal from the analyte (Odevixibat) contributes to the signal of the internal standard (this compound), or vice versa. This can happen due to the natural abundance of heavy isotopes (e.g., 13C, 15N, 34S) in the analyte molecule. For a high molecular weight compound like Odevixibat, the probability of it containing several heavy isotopes naturally increases. This can lead to an ion of the analyte having the same nominal mass as the internal standard, causing an artificially high internal standard signal and leading to inaccurate quantification of the analyte.

Q3: How does the use of a 13C-labeled internal standard help in minimizing interference compared to a deuterium-labeled one?

A3: Carbon-13 labeled internal standards are generally preferred over deuterium (2H) labeled standards for several reasons.[1][2] Firstly, the physicochemical properties of 13C-labeled compounds are more similar to their unlabeled counterparts than deuterium-labeled compounds. This results in nearly identical chromatographic retention times, ensuring that both the analyte and the internal standard experience the same matrix effects at the same time.[1] Deuterium labeling can sometimes cause a slight shift in retention time, which can lead to differential ion suppression or enhancement, compromising the accuracy of quantification.[1] Secondly, the carbon-hydrogen bonds are stronger than carbon-deuterium bonds, making 13C-labeled standards less susceptible to isotopic exchange.

Troubleshooting Guide

Issue 1: Inaccurate or inconsistent quantification of Odevixibat.

  • Possible Cause: Isotopic crosstalk from Odevixibat to this compound.

  • Troubleshooting Steps:

    • Verify MRM Transitions: Ensure that you are using the correct multiple reaction monitoring (MRM) transitions for both Odevixibat and this compound. The precursor ion (Q1) should be the protonated molecule ([M+H]+), and the product ion (Q3) should be a specific and stable fragment.

    • Check for Overlapping Isotope Peaks: Analyze a high-concentration sample of Odevixibat without any internal standard. Monitor the MRM transition of this compound to see if there is any signal. A significant signal indicates isotopic contribution from the analyte.

    • Optimize Chromatographic Separation: While 13C-labeled standards typically co-elute with the analyte, slight peak broadening can sometimes cause overlap. Ensure your chromatography provides sharp, symmetrical peaks.

    • Select a Different Product Ion: If significant crosstalk is observed, consider selecting a different, unique product ion for this compound that has a lower contribution from the natural isotopes of Odevixibat.

Issue 2: High background signal at the MRM transition of this compound in blank samples.

  • Possible Cause: Contamination of the LC-MS system or presence of an isobaric interference in the matrix.

  • Troubleshooting Steps:

    • System Cleaning: Thoroughly flush the LC system and clean the mass spectrometer's ion source to eliminate any residual Odevixibat or this compound.

    • Matrix Blanks: Analyze multiple sources of blank matrix to confirm that the interference is not specific to a particular batch.

    • Chromatographic Resolution: Adjust the chromatographic gradient to try and separate the interfering compound from this compound.

    • Higher Resolution Mass Spectrometry: If available, use a high-resolution mass spectrometer to determine the exact mass of the interfering compound and confirm it is not this compound.

Experimental Protocols

Recommended LC-MS/MS Parameters for Odevixibat Analysis

The following table provides a starting point for developing a quantitative LC-MS/MS method for Odevixibat using this compound. These parameters are based on methods developed for structurally similar compounds and may require optimization for your specific instrumentation and matrix.

ParameterRecommended Setting
Liquid Chromatography
ColumnC18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in Water
Mobile Phase B0.1% Formic acid in Acetonitrile/Methanol (90:10, v/v)
GradientStart at 5-10% B, ramp to 95% B, hold, and re-equilibrate
Flow Rate0.3 - 0.5 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive
Precursor Ion (Q1) Odevixibatm/z 741.3 [M+H]⁺
Product Ion (Q3) OdevixibatTo be determined empirically (see below)
Precursor Ion (Q1) this compoundm/z 747.3 [M+H]⁺
Product Ion (Q3) this compoundTo be determined empirically (see below)
Collision EnergyTo be optimized for each transition
Dwell Time50-100 ms

Protocol for Determining Optimal MRM Transitions

  • Infusion: Prepare separate solutions of Odevixibat and this compound (approx. 1 µg/mL in 50% acetonitrile with 0.1% formic acid). Infuse each solution individually into the mass spectrometer.

  • Precursor Ion Identification: In Q1 scan mode, identify the protonated molecular ion ([M+H]⁺) for each compound. Based on the molecular formula of Odevixibat (C37H48N4O8S2), the expected monoisotopic mass is 740.29 Da.[3] Therefore, the protonated precursor ion [M+H]⁺ should be at m/z 741.3. For this compound, the expected [M+H]⁺ is m/z 747.3.

  • Product Ion Scan: Perform a product ion scan on the identified precursor ions to observe the fragmentation patterns.

  • Select Abundant and Stable Fragments: Choose the most abundant and stable fragment ions for the Q3 transition. Ideally, select fragments with a higher m/z to minimize background interference.

  • Collision Energy Optimization: For each selected MRM transition, perform a collision energy optimization to find the voltage that produces the most intense product ion signal.

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation Steps cluster_solution Potential Solutions Problem Inaccurate Quantification of Odevixibat Verify_MRM Verify MRM Transitions (Q1/Q3) Problem->Verify_MRM Check_Crosstalk Check for Isotopic Crosstalk Verify_MRM->Check_Crosstalk Optimize_Chromo Optimize Chromatography Check_Crosstalk->Optimize_Chromo Select_New_Ion Select Alternative Product Ion Check_Crosstalk->Select_New_Ion Improve_Separation Improve Peak Separation Optimize_Chromo->Improve_Separation

Caption: Troubleshooting workflow for isotopic interference.

MRM_Optimization_Flow Start Start: Prepare Odevixibat & This compound Standards Infuse Infuse into Mass Spectrometer Start->Infuse Q1_Scan Identify Precursor Ions ([M+H]⁺) in Q1 Scan Mode Infuse->Q1_Scan Product_Scan Perform Product Ion Scan on Precursor Ions Q1_Scan->Product_Scan Select_Fragments Select Abundant & Stable Product Ions (Q3) Product_Scan->Select_Fragments Optimize_CE Optimize Collision Energy for each MRM Transition Select_Fragments->Optimize_CE End End: Optimized MRM Method Optimize_CE->End

Caption: Workflow for MRM method development.

References

Technical Support Center: Odevixibat-¹³C₆ Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing mass spectrometry parameters for the analysis of Odevixibat and its stable isotope-labeled internal standard, Odevixibat-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and why is Odevixibat-¹³C₆ used as an internal standard?

A1: Odevixibat is a selective, reversible inhibitor of the ileal bile acid transporter (IBAT).[1] It works by blocking the reabsorption of bile acids in the terminal ileum, thereby reducing the total amount of bile acids in the body.[1] This mechanism of action makes it a therapeutic agent for certain cholestatic liver diseases.[1] Odevixibat-¹³C₆ is a stable isotope-labeled version of Odevixibat and is the ideal internal standard for quantitative analysis using mass spectrometry. Because it is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization effects, allowing for accurate correction of matrix effects and other sources of variability in the assay.[2][3][4]

Q2: What are the key physicochemical properties of Odevixibat?

A2: Understanding the physicochemical properties of Odevixibat is crucial for method development. Key properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₃₇H₄₈N₄O₈S₂[5]
Molecular Weight740.93 g/mol [6]
CAS Number501692-44-0[6]

Q3: Which ionization mode is most suitable for Odevixibat analysis?

A3: Based on the chemical structure of Odevixibat, which contains multiple nitrogen atoms, positive ion electrospray ionization (ESI+) is expected to be the most sensitive and appropriate ionization mode. Protonated molecules [M+H]⁺ should be readily formed.

Q4: How can I predict the precursor and product ions for Odevixibat and Odevixibat-¹³C₆?

A4: The precursor ion will be the protonated molecule, [M+H]⁺. For Odevixibat, this will be m/z 741.9. For Odevixibat-¹³C₆, with six ¹³C atoms, the mass will be increased by approximately 6 Da, resulting in an expected [M+H]⁺ of m/z 747.9. Product ions are generated by fragmentation of the precursor ion in the collision cell. The exact fragmentation pattern should be determined experimentally by infusing a standard solution of Odevixibat and performing a product ion scan. Common fragmentation pathways for similar molecules involve cleavage of amide bonds and loss of functional groups.

Troubleshooting Guide

Issue 1: Poor Signal Intensity or No Peak Detected

Potential Cause Troubleshooting Step
Incorrect MS Parameters Verify the precursor and product ion m/z values for Odevixibat and Odevixibat-¹³C₆. Optimize collision energy and other source parameters (e.g., capillary voltage, gas flow rates, and temperature) by infusing a standard solution.
Sample Degradation Odevixibat solutions may be unstable.[6] Prepare fresh standards and samples. Ensure proper storage conditions as recommended by the supplier.
Ion Suppression/Enhancement Matrix effects from biological samples like plasma or urine can significantly impact signal intensity.[7] Implement a robust sample preparation method (e.g., solid-phase extraction or liquid-liquid extraction) to remove interfering components. The use of Odevixibat-¹³C₆ as an internal standard should help correct for these effects.
LC Method Issues Ensure the mobile phase composition and gradient are appropriate for retaining and eluting Odevixibat. Check for column degradation or contamination. Confirm that the LC is properly connected to the mass spectrometer and there are no leaks.

Issue 2: High Background Noise

Potential Cause Troubleshooting Step
Contaminated Solvents or Glassware Use high-purity, LC-MS grade solvents and additives.[8] Ensure all glassware and vials are thoroughly cleaned or use new items.
Matrix Effects Complex biological matrices can contribute to high background noise.[7][9] Enhance the sample cleanup procedure to remove more of the matrix components.
Carryover Odevixibat, being a relatively large and hydrophobic molecule, may exhibit carryover between injections. Optimize the needle wash solvent and increase the wash volume and duration. Inject a blank solvent after a high concentration sample to check for carryover.

Issue 3: Inconsistent or Drifting Retention Times

Potential Cause Troubleshooting Step
Column Equilibration Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient methods.
Mobile Phase Issues Prepare fresh mobile phases daily. Inconsistent mobile phase composition can lead to retention time shifts. Ensure the mobile phases are properly degassed.
Column Temperature Fluctuations Use a column oven to maintain a stable temperature. Inconsistent temperature can cause retention time variability.
Matrix Effects In some cases, matrix components can affect the retention time of the analyte.[9][10] A thorough sample cleanup and the use of a stable isotope-labeled internal standard are the best ways to mitigate this.

Experimental Protocols

Stock and Working Solution Preparation
  • Primary Stock Solutions (1 mg/mL):

    • Accurately weigh approximately 1 mg of Odevixibat and Odevixibat-¹³C₆ into separate volumetric flasks.

    • Dissolve in a suitable organic solvent (e.g., methanol or DMSO) to the final volume.

  • Working Solutions:

    • Prepare a series of working standard solutions by serially diluting the Odevixibat primary stock solution with 50:50 methanol:water.

    • Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the Odevixibat-¹³C₆ primary stock solution.

Sample Preparation (from Plasma)
  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of the working internal standard solution in acetonitrile.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

  • Evaporation and Reconstitution:

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

The following table provides a starting point for LC-MS/MS method development. These parameters should be optimized for the specific instrument being used.

ParameterSuggested Starting Condition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate
Injection Volume 5 µL
Column Temperature 40°C
Ionization Mode ESI+
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Mass Spectrometry Parameters (MRM)

The following are hypothetical MRM transitions. These must be optimized experimentally .

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
Odevixibat741.9To be determined100To be determinedTo be determined
Odevixibat-¹³C₆747.9To be determined100To be determinedTo be determined

Visualizations

Odevixibat_MOA cluster_liver Hepatocyte cluster_intestine Terminal Ileum Cholesterol Cholesterol BileAcids Bile Acids Cholesterol->BileAcids Synthesis BileAcids_Intestine Bile Acids BileAcids->BileAcids_Intestine Secretion into Intestine IBAT IBAT Transporter IBAT->BileAcids Enterohepatic Circulation Odevixibat Odevixibat Odevixibat->IBAT Inhibits BileAcids_Intestine->IBAT Reabsorption Feces Increased Fecal Excretion BileAcids_Intestine->Feces Excretion MS_Optimization_Workflow Start Start: Prepare Standard Solutions (Odevixibat & Odevixibat-¹³C₆) Infuse Direct Infusion into MS Start->Infuse OptimizeSource Optimize Source Parameters (e.g., Capillary Voltage, Gas Flows, Temp) Infuse->OptimizeSource ProductIonScan Perform Product Ion Scan to Identify Fragments Infuse->ProductIonScan OptimizeCE Optimize Collision Energy (CE) for Each Transition OptimizeSource->OptimizeCE SelectTransitions Select Precursor -> Product Ion Transitions (MRM) ProductIonScan->SelectTransitions SelectTransitions->OptimizeCE Integrate Integrate LC and MS Methods OptimizeCE->Integrate LC_Method Develop LC Method (Column, Mobile Phase, Gradient) LC_Method->Integrate Validate Method Validation (Linearity, Accuracy, Precision) Integrate->Validate

References

Technical Support Center: Synthesis of High-Purity Odevixibat-¹³C₆

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of high-purity Odevixibat-¹³C₆. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of ¹³C₆-labeled Odevixibat.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in synthesizing Odevixibat-¹³C₆ compared to its unlabeled counterpart?

A1: The primary challenge lies in the efficient and specific incorporation of the six ¹³C atoms into the Odevixibat molecule while maintaining high chemical and isotopic purity. The multi-step nature of the synthesis increases the potential for side reactions, isotopic scrambling, and the formation of closely related impurities that can be difficult to separate from the final product.

Q2: At which stage of the Odevixibat synthesis is the ¹³C₆ label typically introduced?

A2: Based on commercially available Odevixibat-¹³C₆, the label is located on a phenyl group. This suggests that a ¹³C₆-labeled precursor, such as ¹³C₆-aniline or a related ¹³C₆-benzene derivative, is introduced during the synthesis of the core benzothiazepine ring structure.

Q3: What are the most common impurities encountered during the synthesis of Odevixibat-¹³C₆?

A3: Common impurities can be categorized as follows:

  • Unlabeled Odevixibat: Arises from contamination with the unlabeled starting material.

  • Partially Labeled Odevixibat: Molecules with fewer than six ¹³C atoms, which can result from incomplete labeling of the precursor.

  • Isotopologues: Molecules with the correct number of ¹³C atoms but at incorrect positions due to isotopic scrambling.

  • Process-Related Impurities: Byproducts from side reactions occurring during the multi-step synthesis. A known impurity in Odevixibat synthesis is 2-((3,3-Dibutyl-7-(methylthio)-1,1-dioxido-5-phenyl-2,3,4,5-tetrahydrobenzo[b][1][2]thiazepin-8-yl)oxy)acetic Acid.[3][4]

  • Residual Solvents and Reagents: Trace amounts of solvents and reagents used during the synthesis and purification steps.

Q4: Which analytical techniques are recommended for assessing the purity of Odevixibat-¹³C₆?

A4: A combination of techniques is essential for comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): To determine chemical purity and quantify process-related impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the labeled compound and to assess isotopic enrichment by analyzing the distribution of isotopologues.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure, determine the precise location of the ¹³C labels, and quantify isotopic enrichment.[1][8][9][10] Advanced NMR techniques can help to distinguish between labeled and unlabeled species.[1][8][9]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Isotopic Enrichment Incomplete labeling of the ¹³C₆-precursor.Source a higher-purity labeled precursor. Re-evaluate the synthesis of the precursor to maximize ¹³C incorporation.
Isotopic dilution from contaminated reagents or solvents.Use fresh, high-purity, and anhydrous solvents and reagents. Thoroughly dry all glassware before use.
Cross-contamination with unlabeled material.Use dedicated glassware and equipment for the labeled synthesis. Meticulously clean all apparatus.
Presence of Unlabeled Odevixibat Contamination of the ¹³C₆-labeled starting material with its unlabeled counterpart.Analyze the isotopic purity of the starting material before beginning the synthesis.
Cross-contamination during the synthesis or purification process.Implement stringent cleaning protocols and use dedicated equipment.
Detection of Partially Labeled Species Incomplete synthesis of the ¹³C₆-labeled precursor, leading to a mixture of isotopologues.Optimize the synthesis of the labeled precursor to ensure complete labeling.
Isotopic exchange or scrambling during the reaction.Investigate reaction conditions (temperature, pH, catalyst) that may promote isotopic scrambling.[2] Consider milder reaction conditions or alternative synthetic routes.
Low Overall Yield Suboptimal reaction conditions for the labeled synthesis.Re-optimize reaction parameters such as temperature, reaction time, and stoichiometry of reagents, as the labeled starting material may have slightly different reactivity.
Degradation of the product during purification.Employ milder purification techniques. Use preparative HPLC with a suitable stationary phase and mobile phase to minimize on-column degradation.
Difficulty in Purification Co-elution of labeled product with unlabeled or partially labeled impurities.Optimize the HPLC method by screening different columns, mobile phases, and gradients to achieve better separation.
Presence of structurally similar process-related impurities.Re-evaluate the synthetic route to minimize the formation of critical impurity pairs. Consider an additional purification step such as crystallization or solid-phase extraction.

Experimental Protocols

Note: The following are representative protocols and may require optimization based on specific laboratory conditions and available starting materials.

Protocol 1: General Synthesis of Odevixibat Core (Illustrative)

The synthesis of Odevixibat involves a multi-step process. A key part of the synthesis is the formation of the benzothiazepine ring system, followed by the attachment of the side chain.[11] For the synthesis of Odevixibat-¹³C₆, a ¹³C₆-labeled precursor would be used in the initial steps.

  • Step 1: Synthesis of the Amine Fragment: This involves the esterification of 2-aminohexanoic acid, protection of the amino group, alkylation, and subsequent reduction.[11]

  • Step 2: Preparation of the Benzothiazepine Core: This includes the bis-bromination of a thioanisole derivative, conversion to a sulfonyl chloride, and subsequent ring formation.[11]

  • Step 3: Coupling and Side Chain Elongation: The amine fragment is coupled with the benzothiazepine core, followed by the construction of the peptidic side chain through a series of amidation reactions.[11]

Protocol 2: Purification by Preparative HPLC

High-purity Odevixibat-¹³C₆ can be obtained by preparative reverse-phase HPLC.

  • Column: A C18 stationary phase is commonly used.

  • Mobile Phase: A gradient of water and acetonitrile with a modifier such as formic acid or trifluoroacetic acid.

  • Detection: UV detection at a suitable wavelength.

  • Fraction Collection: Collect fractions corresponding to the main product peak.

  • Post-Purification: Combine the pure fractions, remove the organic solvent under reduced pressure, and lyophilize to obtain the final product.

Protocol 3: Characterization by LC-MS and NMR

  • LC-MS: Use a high-resolution mass spectrometer to determine the accurate mass of the parent ion and the distribution of isotopologues.[5][6][7] This will confirm the isotopic enrichment.

  • ¹H NMR: Acquire a high-resolution ¹H NMR spectrum. The absence of signals corresponding to the protons on the labeled phenyl ring will confirm the location of the ¹³C labels.

  • ¹³C NMR: Acquire a ¹³C NMR spectrum. The signals for the labeled carbons will be significantly enhanced and will likely show ¹³C-¹³C coupling, confirming the integrity of the labeled ring.[10]

Visualizations

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_core Core Synthesis cluster_coupling Coupling & Elongation cluster_final Final Product 13C6_Aniline_Derivative ¹³C₆-Aniline Derivative Benzothiazepine_Core ¹³C₆-Benzothiazepine Core Formation 13C6_Aniline_Derivative->Benzothiazepine_Core Coupling Coupling Reaction Benzothiazepine_Core->Coupling Amine_Fragment Amine Fragment Amine_Fragment->Coupling Side_Chain_Elongation Side Chain Elongation Coupling->Side_Chain_Elongation Crude_Odevixibat_13C6 Crude Odevixibat-¹³C₆ Side_Chain_Elongation->Crude_Odevixibat_13C6 Purification Purification (HPLC) Crude_Odevixibat_13C6->Purification High_Purity_Odevixibat_13C6 High-Purity Odevixibat-¹³C₆ Purification->High_Purity_Odevixibat_13C6

Caption: Synthetic workflow for Odevixibat-¹³C₆.

Troubleshooting_Workflow Start Start Synthesis Reaction_Step Perform Reaction Step Start->Reaction_Step Check_Purity Check Purity & Yield Reaction_Step->Check_Purity Low_Yield Low Yield Check_Purity->Low_Yield No Impurities_Detected Impurities Detected Check_Purity->Impurities_Detected No Proceed Proceed to Next Step Check_Purity->Proceed Yes Optimize_Conditions Optimize Reaction Conditions Low_Yield->Optimize_Conditions Modify_Purification Modify Purification Protocol Impurities_Detected->Modify_Purification Optimize_Conditions->Reaction_Step Modify_Purification->Reaction_Step Proceed->Reaction_Step Final_Product Final Product Proceed->Final_Product Final Step

Caption: Troubleshooting decision workflow.

References

Technical Support Center: Addressing Matrix Effects in Bioanalysis with Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for addressing matrix effects in the bioanalysis of Odevixibat using its stable isotope-labeled internal standard, Odevixibat-13C6.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of LC-MS bioanalysis of Odevixibat?

A1: In liquid chromatography-mass spectrometry (LC-MS) bioanalysis, matrix effects are the alteration of analyte ionization efficiency due to co-eluting, often unidentified, components from the biological sample (e.g., plasma, urine).[1][2][3] This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal) for Odevixibat, resulting in inaccurate and imprecise quantification.[1][2][3] These effects arise from endogenous components like phospholipids and salts, or exogenous substances such as anticoagulants and dosing vehicles.[3]

Q2: Why is this compound recommended as an internal standard for Odevixibat bioanalysis?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS). SIL-IS are considered the "gold standard" for mitigating matrix effects in LC-MS bioanalysis.[4][5] Because this compound has nearly identical chemical and physical properties to Odevixibat, it co-elutes during chromatography and experiences the same degree of ionization suppression or enhancement.[2] By using the response ratio of the analyte to the internal standard for quantification, variability introduced by matrix effects can be effectively compensated for, leading to improved accuracy and precision.[4]

Q3: What are the regulatory expectations regarding matrix effect evaluation for bioanalytical methods?

A3: Regulatory bodies like the FDA and EMA, guided by the ICH M10 guideline, mandate the evaluation of matrix effects during bioanalytical method validation.[6][7][8] The assessment should demonstrate that the matrix does not interfere with the accuracy, precision, and selectivity of the assay.[7][9] This typically involves testing the method with biological matrix from at least six different individual sources to ensure the method is robust across variable patient populations.[7][8]

Q4: Can this compound completely eliminate all issues related to matrix effects?

A4: While this compound is highly effective, it may not perfectly compensate for matrix effects in all situations, especially when severe ion suppression is present.[1][2] The ability of a SIL-IS to compensate depends on its co-elution with the analyte.[1][2] It is also crucial to ensure the purity of the this compound, as any unlabeled Odevixibat impurity can lead to artificially inflated results.[1][2]

Troubleshooting Guide

Issue 1: Poor accuracy and precision in QC samples from different matrix lots.

Q: My low and high concentration Quality Control (QC) samples, prepared in matrix from different donors, are showing poor accuracy (>15% deviation from nominal concentration) and high precision (>15% CV). What could be the cause and how can I fix it?

A: This issue is a classic indicator of significant and variable matrix effects between different sources of biological matrix.

Troubleshooting Steps:

  • Confirm Co-elution: Verify that Odevixibat and this compound are co-eluting. While SIL-IS are designed to co-elute, minor retention time shifts can occur. Adjusting the chromatographic method may be necessary to ensure perfect co-elution.

  • Evaluate Sample Preparation: The current sample preparation method (e.g., protein precipitation) may not be sufficiently removing interfering matrix components. Consider more rigorous cleanup techniques such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to reduce the matrix load.[10]

  • Assess Matrix Factor: Quantitatively assess the matrix effect to understand the extent of ion suppression or enhancement. The detailed protocol for this is provided below. If the absolute matrix factor is consistently low (e.g., <0.5) or highly variable, it confirms that the matrix is impacting ionization.

  • Check Internal Standard Concentration: Ensure the concentration of this compound is appropriate. A common practice is to set the internal standard concentration in the range of 1/3 to 1/2 of the upper limit of quantification (ULOQ) concentration.[4]

Issue 2: Inconsistent or drifting this compound (Internal Standard) response.

Q: The peak area of my internal standard, this compound, is highly variable across a single analytical run. What does this indicate?

A: A drifting or inconsistent internal standard response can point to several issues, including problems with the LC-MS system, the sample extraction process, or unexpected matrix effects in specific study samples.

Troubleshooting Steps:

  • System Suitability Check: Before the analytical run, perform a system suitability test by injecting a standard solution of this compound multiple times to ensure the LC-MS system is stable and providing a consistent response.

  • Review Sample Preparation: Inconsistent extraction recovery can lead to variable internal standard responses. Ensure that the internal standard is added to all samples, including calibration standards and QCs, at a very early stage of the sample preparation process to account for any loss during extraction.

  • Investigate Specific Samples: If the variability is observed in specific study samples, it may indicate a unique and severe matrix effect in those particular samples. It is recommended to re-analyze these samples at a dilution (e.g., 1:5) with blank matrix.[3] If the internal standard response returns to the normal range upon dilution, it confirms a sample-specific matrix effect.[3]

Quantitative Data Summary

The following table presents hypothetical data from a matrix effect experiment, illustrating the impact of matrix effects on Odevixibat quantification and the effectiveness of this compound for compensation.

ParameterOdevixibat (without IS Correction)This compound (IS)IS-Normalized ResultAcceptance Criteria
Matrix Lot Matrix Factor (MF) Matrix Factor (MF) IS-Normalized MF
Lot 10.650.680.96
Lot 20.820.850.96
Lot 30.550.531.04
Lot 40.910.930.98
Lot 50.730.750.97
Lot 60.680.700.97
Mean 0.720.740.98
%CV 18.2%18.5%3.5%≤15%

This data is for illustrative purposes only.

The table demonstrates that while the absolute response of both Odevixibat and this compound is variable across different matrix lots (high %CV for individual Matrix Factors), the IS-Normalized Matrix Factor is consistent and well within the acceptance criteria of ≤15% CV.[3]

Experimental Protocols

Protocol: Quantitative Assessment of Matrix Factor

This protocol describes the post-extraction spike method to quantitatively determine the matrix factor (MF).[3]

Objective: To evaluate the effect of matrix components on the ionization of Odevixibat and this compound.

Materials:

  • Blank biological matrix from at least 6 individual sources.

  • Odevixibat and this compound stock solutions.

  • Neat solution (e.g., 50:50 acetonitrile:water).

  • LC-MS/MS system.

Procedure:

  • Prepare Three Sets of Samples:

    • Set 1 (Neat Solution): Spike Odevixibat and this compound at low and high QC concentrations into the neat solution.

    • Set 2 (Post-Extraction Spike): Process blank matrix from each of the 6 sources through the entire sample preparation procedure. In the final step, spike the extracted blank matrix with Odevixibat and this compound to the same low and high QC concentrations as in Set 1.

    • Set 3 (Pre-Extraction Spike): Spike blank matrix from each of the 6 sources with Odevixibat and this compound at low and high QC concentrations before the sample preparation procedure. This set is used to assess extraction recovery and overall method performance.

  • Analyze Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for Odevixibat and this compound.

  • Calculate Matrix Factor (MF):

    • Absolute MF for Odevixibat: (Peak area of Odevixibat in Set 2) / (Mean peak area of Odevixibat in Set 1)

    • Absolute MF for this compound: (Peak area of this compound in Set 2) / (Mean peak area of this compound in Set 1)

    • IS-Normalized MF: (Absolute MF of Odevixibat) / (Absolute MF of this compound)

  • Data Evaluation:

    • An MF < 1 indicates ion suppression.[3]

    • An MF > 1 indicates ion enhancement.[3]

    • The %CV of the IS-Normalized MF across the 6 matrix lots should be ≤15%.

Visualizations

MatrixEffectWorkflow start Start: Bioanalytical Method Development sample_prep Optimize Sample Preparation (e.g., SPE, LLE) start->sample_prep chromatography Develop LC Method sample_prep->chromatography assess_me Assess Matrix Effect (Post-Extraction Spike) chromatography->assess_me check_cv IS-Normalized MF %CV <= 15%? assess_me->check_cv validation Proceed to Method Validation check_cv->validation Yes troubleshoot Troubleshoot Method check_cv->troubleshoot No troubleshoot->sample_prep Re-optimize

Caption: Workflow for Matrix Effect Assessment.

SIL_IS_Compensation cluster_0 Without Internal Standard cluster_1 With this compound (SIL-IS) analyte_only Analyte Signal Matrix Effect (Suppression) Inaccurate Result analyte_is Analyte Signal IS Signal Matrix Effect (Suppression) Affects Both Equally Ratio (Analyte/IS) Accurate Result

Caption: Compensation Mechanism of a SIL-IS.

TroubleshootingTree start Poor Accuracy/Precision or Inconsistent IS Response check_system System Suitability OK? start->check_system fix_system Troubleshoot LC-MS System check_system->fix_system No check_coelution Analyte & IS Co-eluting? check_system->check_coelution Yes fix_system->check_system optimize_lc Optimize Chromatography check_coelution->optimize_lc No improve_cleanup Improve Sample Cleanup (e.g., use SPE) check_coelution->improve_cleanup Yes end_point Method Performance Improved optimize_lc->end_point dilute_sample Dilute and Re-analyze Sample improve_cleanup->dilute_sample If issue persists in specific samples improve_cleanup->end_point dilute_sample->end_point

Caption: Troubleshooting Decision Tree.

References

Odevixibat-13C6 Long-Term Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Odevixibat-13C6 in long-term studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide guidance for ensuring the integrity of the compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the known stability issues with Odevixibat in long-term studies?

A1: Long-term stability studies on Odevixibat have not revealed significant stability issues when stored under recommended conditions. However, forced degradation studies have shown that Odevixibat is susceptible to degradation under certain stress conditions, including acidic and alkaline hydrolysis, oxidation, reduction, and heat.[1][2][3][4] It is crucial to control these factors during long-term storage and experimentation to prevent the formation of degradation products.

Q2: Are there specific stability concerns for the isotopically labeled this compound?

A2: Currently, there is no publicly available data detailing specific stability issues unique to this compound. Generally, the introduction of stable isotopes like Carbon-13 is not expected to significantly alter the chemical stability of a molecule compared to its unlabeled counterpart. Therefore, the stability profile of Odevixibat can be used as a reliable guide for this compound. Researchers should, however, always perform their own stability assessments for the specific lot of this compound being used.

Q3: What are the primary degradation products of Odevixibat?

A3: Forced degradation studies have identified five primary degradation products of Odevixibat, formed under different stress conditions.[1][2] These are designated as OVBT-DP1 (acid stress), OVBT-DP2 (alkali stress), OVBT-DP3 (oxidative stress), OVBT-DP4 (reduction stress), and OVBT-DP5 (heat stress).[1][2] The structures of these degradants have been elucidated using LC-MS.[1][2]

Q4: What are the recommended storage conditions for this compound to ensure long-term stability?

A4: To ensure long-term stability, this compound should be stored under controlled conditions that minimize exposure to heat, light, and humidity. For long-term storage, conditions of 25°C ± 2°C with 60% ± 5% relative humidity (RH) are standard.[5] For accelerated stability testing, conditions of 40°C ± 2°C with 75% ± 5% RH are often used.[5] It is essential to refer to the manufacturer's specific storage recommendations for the particular batch of this compound.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Unexpected peaks observed during HPLC analysis of a long-term stability sample. Formation of degradation products due to improper storage or handling.1. Verify storage conditions (temperature, humidity, light exposure).[5][6] 2. Review sample handling procedures to identify any potential for contamination or exposure to stress conditions. 3. Perform co-injection with a reference standard of Odevixibat to confirm the identity of the main peak. 4. If degradation is suspected, analyze the sample using a validated stability-indicating HPLC method to identify and quantify the degradants.[1][3]
Decrease in the assay value of this compound over time. Chemical degradation of the compound.1. Investigate the storage conditions to ensure they comply with the recommended guidelines.[7][8] 2. Assess the packaging material for its suitability in protecting the compound from environmental factors.[9] 3. Conduct a forced degradation study to understand the degradation pathways and identify the conditions under which the compound is most labile.[2][4]
Inconsistent results between different stability time points. Analytical method variability or non-homogeneity of the sample.1. Review the analytical method validation data to ensure the method is robust and precise.[3] 2. Ensure proper sample preparation and mixing procedures are followed to guarantee homogeneity. 3. Increase the number of replicates for each time point to improve statistical confidence.
Changes in the physical appearance of the this compound sample (e.g., color change, clumping). Potential degradation or interaction with the container closure system.1. Document the physical changes and investigate any correlation with storage conditions or time. 2. Analyze the sample for chemical degradation and purity. 3. Evaluate the compatibility of the compound with the container closure system.

Experimental Protocols

Stability-Indicating HPLC Method for Odevixibat

This protocol is adapted from published methods for the analysis of Odevixibat and can be used to assess the stability of this compound.[1][3]

Chromatographic Conditions:

Parameter Condition
Column ODS Inertsil column (250 mm x 4.6 mm, 5 µm)[1][2] or Phenomenex C8 column[3]
Mobile Phase 0.1% Formic acid and Acetonitrile (60:40 v/v)[1][2] or Methanol and Water (85:15 v/v)[3]
Flow Rate 1.0 mL/min[1][2][3]
Detection Wavelength 223.7 nm[1][2] or 224 nm[3]
Injection Volume 10 µL[1]
Column Temperature Ambient

Sample Preparation:

  • Accurately weigh and transfer the this compound sample into a volumetric flask.

  • Dissolve the sample in a suitable diluent (e.g., acetonitrile or a mixture of the mobile phase).

  • Sonicate for approximately 20 minutes to ensure complete dissolution.[1]

  • Dilute to the final volume with the diluent to achieve a concentration within the linear range of the method (e.g., 5-30 µg/mL).[2]

  • Filter the solution through a 0.45 µm syringe filter before injection.

Forced Degradation Study Protocol

To investigate the stability of this compound under stress conditions, the following protocol can be followed.[1][4]

Stress Condition Methodology
Acid Hydrolysis Dissolve the sample in acetonitrile and add 1 N HCl. Keep at room temperature for 15 minutes, then neutralize with 1 N NaOH.[1]
Alkaline Hydrolysis Dissolve the sample in acetonitrile and add 1 N NaOH. Keep at room temperature for 15 minutes, then neutralize with 1 N HCl.[1]
Oxidative Degradation Dissolve the sample in acetonitrile and add 3% hydrogen peroxide. Keep at room temperature.[4]
Thermal Degradation Expose the solid sample to heat (e.g., in an oven at a controlled temperature).
Photolytic Degradation Expose the sample (solid or in solution) to UV light in a photostability chamber.

Visualizations

Odevixibat Mechanism of Action: IBAT Inhibition

Odevixibat_MOA cluster_enterocyte Enterocyte (Terminal Ileum) cluster_systemic Systemic Circulation IBAT Ileal Bile Acid Transporter (IBAT) BileAcids_Enterocyte Bile Acids (Enterocyte) IBAT->BileAcids_Enterocyte BileAcids_Lumen Bile Acids (Lumen) BileAcids_Lumen->IBAT Reabsorption BileAcids_Systemic Bile Acids (Systemic Circulation) BileAcids_Enterocyte->BileAcids_Systemic To Liver Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Odevixibat inhibits the Ileal Bile Acid Transporter (IBAT).

Experimental Workflow for Stability Testing

Stability_Workflow start Start: this compound Sample storage Long-Term Storage (e.g., 25°C/60% RH) start->storage sampling Periodic Sampling (e.g., 0, 3, 6, 12 months) storage->sampling analysis HPLC Analysis sampling->analysis data Data Evaluation (Assay, Purity, Degradants) analysis->data report Stability Report data->report end End report->end Forced_Degradation cluster_stress Stress Conditions cluster_degradants Degradation Products Odevixibat This compound Acid Acid Hydrolysis Odevixibat->Acid Alkali Alkaline Hydrolysis Odevixibat->Alkali Oxidation Oxidation Odevixibat->Oxidation Reduction Reduction Odevixibat->Reduction Heat Thermal Stress Odevixibat->Heat Light Photolytic Stress Odevixibat->Light DP1 OVBT-DP1 Acid->DP1 DP2 OVBT-DP2 Alkali->DP2 DP3 OVBT-DP3 Oxidation->DP3 DP4 OVBT-DP4 Reduction->DP4 DP5 OVBT-DP5 Heat->DP5 DP_Photo Photodegradants Light->DP_Photo

References

refining animal dosing protocols for Odevixibat-13C6 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Odevixibat-13C6 in animal dosing studies. The information is tailored for scientists and drug development professionals to refine their experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is Odevixibat and its primary mechanism of action?

A1: Odevixibat is a potent and selective reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased fecal excretion.[2][3] This reduces the overall bile acid pool in the liver and systemic circulation, which is the therapeutic basis for its use in cholestatic liver diseases.[1][2]

Q2: What is the purpose of using a 13C6-labeled version of Odevixibat?

A2: this compound is a stable isotope-labeled version of the drug used primarily for pharmacokinetic (PK) and mass balance studies. The six carbon-13 atoms allow researchers to distinguish the administered drug and its metabolites from endogenous compounds with the same elemental composition. This is crucial for accurately quantifying the drug's absorption, distribution, metabolism, and excretion (ADME) without the need for radioactive isotopes.

Q3: What are the common animal models used for studying Odevixibat and other IBAT inhibitors?

A3: While specific this compound study models were not detailed in the search results, preclinical studies of IBAT inhibitors have utilized various animal models of liver disease. These include Mdr2-knockout mice (a model for sclerosing cholangitis), Cyp2c70 KO mice (a model with a more human-like bile acid composition), and mouse models of non-alcoholic steatohepatitis (NASH). The choice of model depends on the specific research question, such as investigating efficacy in cholestatic injury or metabolic liver disease. For pharmacokinetic and mass balance studies, rats are a commonly used and well-characterized species.[4]

Q4: What is the recommended route of administration for Odevixibat in animal studies?

A4: Odevixibat is an orally administered drug.[5] Therefore, in animal studies, oral gavage is the most appropriate route of administration to mimic the clinical route and ensure accurate dosing.

Q5: What are the expected adverse effects of Odevixibat in animal models?

A5: Based on the mechanism of action, the most anticipated side effects are gastrointestinal. Increased bile acids in the colon can lead to diarrhea and abdominal pain. These effects have been observed in both human clinical trials and preclinical studies with IBAT inhibitors.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Difficulty with Oral Gavage Improper restraint, incorrect gavage needle size or placement, animal stress.- Ensure proper training in oral gavage techniques. - Use a flexible plastic feeding tube to minimize the risk of tracheal insertion or esophageal injury. - Acclimatize animals to handling before the procedure to reduce stress. - Verify the correct insertion depth by measuring from the snout to the last rib.
High Variability in Pharmacokinetic Data Inconsistent dosing technique, vehicle effects on absorption, variability in food intake.- Standardize the oral gavage procedure across all animals and technicians. - Prepare a homogenous and stable dosing formulation. - Fast animals overnight prior to dosing to reduce the impact of food on absorption, but provide access to water. - Administer the dose at the same time each day.
Diarrhea or Gastrointestinal Distress in Animals Mechanism-based effect of IBAT inhibition leading to increased colonic bile acids.- Monitor animals closely for the onset and severity of diarrhea. - Consider a dose reduction if adverse effects are severe and impact animal welfare. - Ensure animals have free access to water to prevent dehydration. - Provide supportive care as recommended by veterinary staff.
Low Recovery of this compound in Mass Balance Studies Incomplete sample collection, binding of the compound to caging or collection tubes, analytical issues.- Use metabolic cages designed for the complete and separate collection of urine and feces. - Rinse cages with an appropriate solvent at the end of the collection period to recover any adhered compound. - Validate analytical methods to ensure efficient extraction from biological matrices. - A total recovery of radiolabel (or stable isotope) of 90% or greater is generally expected in rat mass balance studies.[6]
Isotopic Interference in Bioanalysis Natural abundance of 13C in endogenous molecules, or in the unlabeled Odevixibat if co-administered.- Use high-resolution mass spectrometry to differentiate between the 13C6-labeled drug and naturally occurring isotopes. - Develop and validate a selective LC-MS/MS method with specific transitions for this compound. - If co-administering labeled and unlabeled drug, ensure the analytical method can distinguish between them.

Experimental Protocols

Protocol: Oral Dosing Formulation Preparation
  • Vehicle Selection: For poorly water-soluble compounds like Odevixibat, a suspension formulation is often necessary. A common vehicle for oral dosing in rodents is 0.5% (w/v) methylcellulose or carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.

  • Preparation:

    • Weigh the required amount of this compound.

    • Prepare the vehicle solution by slowly adding the methylcellulose or CMC to the water while stirring. Add the Tween 80 and continue to stir until a homogenous suspension is formed.

    • Levigate the this compound powder with a small amount of the vehicle to form a paste.

    • Gradually add the remaining vehicle to the paste while mixing continuously to ensure a uniform suspension.

    • Continuously stir the formulation during dosing to maintain homogeneity.

Protocol: Rodent Pharmacokinetic Study with this compound
  • Animals: Male Sprague-Dawley rats (8-10 weeks old) are a suitable model.[4]

  • Acclimation: Acclimate animals to the housing conditions for at least one week prior to the study.

  • Fasting: Fast animals overnight (approximately 12-16 hours) before dosing, with free access to water.

  • Dosing:

    • Administer a single oral dose of this compound suspension via oral gavage. The dose volume should be based on the animal's body weight (e.g., 5-10 mL/kg).

    • The specific dose of this compound will depend on the study objectives and the sensitivity of the analytical method.

  • Sample Collection (Plasma):

    • Collect sparse blood samples (e.g., via tail vein or saphenous vein) from each animal at predetermined time points. A typical sampling schedule might be: pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Collect blood into tubes containing an appropriate anticoagulant (e.g., K2EDTA).

    • Process the blood to plasma by centrifugation and store the plasma samples at -80°C until analysis.

  • Sample Collection (Urine and Feces for Mass Balance):

    • House animals in individual metabolic cages for the separate collection of urine and feces.

    • Collect urine and feces at intervals (e.g., 0-8, 8-24, 24-48, 48-72, and 72-96 hours) post-dose.

    • Record the weight of feces and the volume of urine at each collection interval.

    • Store samples at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of this compound in plasma, urine, and feces.

    • Use a stable isotope-labeled internal standard (if different from the analyte) to correct for matrix effects and variability in sample processing.

Visualizations

Odevixibat_Mechanism_of_Action cluster_liver Hepatocyte cluster_intestine Terminal Ileum cluster_excretion Excretion Bile Acid Synthesis Bile Acid Synthesis Bile Acid Pool Bile Acid Pool Bile Acid Synthesis->Bile Acid Pool Increases Bile Acids in Gut Bile Acids in Gut Bile Acid Pool->Bile Acids in Gut Secretion into Intestine IBAT Ileal Bile Acid Transporter (IBAT) IBAT->Bile Acid Pool Enterohepatic Circulation (95%) Bile Acids in Gut->IBAT Reabsorption Fecal Excretion Fecal Excretion Bile Acids in Gut->Fecal Excretion Increased Excretion Odevixibat Odevixibat Odevixibat->IBAT Inhibits

Caption: Mechanism of action of Odevixibat in the enterohepatic circulation of bile acids.

experimental_workflow animal_prep Animal Preparation (Fasting) dosing Oral Gavage with This compound animal_prep->dosing pk_sampling Pharmacokinetic Sampling (Blood Collection) dosing->pk_sampling mb_sampling Mass Balance Sampling (Urine & Feces Collection) dosing->mb_sampling plasma_processing Plasma Processing pk_sampling->plasma_processing sample_storage Sample Storage (-80°C) mb_sampling->sample_storage plasma_processing->sample_storage bioanalysis LC-MS/MS Bioanalysis sample_storage->bioanalysis data_analysis Pharmacokinetic & Mass Balance Analysis bioanalysis->data_analysis

Caption: Experimental workflow for a rodent pharmacokinetic and mass balance study.

References

overcoming background noise in Odevixibat-13C6 bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to background noise in Odevixibat-13C6 bioassays.

Troubleshooting Guide: Overcoming Background Noise

High background noise in bioassays can mask the signal of interest, leading to inaccurate and imprecise results. This guide provides a systematic approach to identifying and mitigating common sources of background noise in this compound bioassays.

Issue 1: High Background Noise Across the Entire Chromatogram

High background noise that is consistent throughout the analytical run often points to systemic contamination.

Potential Cause Troubleshooting Step Expected Outcome
Contaminated Solvents or Reagents1. Prepare fresh mobile phases using LC-MS grade solvents and additives. 2. Use a new bottle of every reagent, including water and formic acid. 3. Sonicate freshly prepared mobile phases to remove dissolved gases.A significant reduction in baseline noise.
System Contamination1. Flush the entire LC system, including the injector and tubing, with a strong solvent wash sequence (e.g., isopropanol, followed by methanol, then re-equilibration with the initial mobile phase).[1][2] 2. Clean the mass spectrometer's ion source.[2]Removal of accumulated contaminants, leading to a cleaner baseline.
Improperly Cleaned Glassware or Plasticware1. Use dedicated glassware and plasticware for this compound bioassays. 2. Implement a rigorous cleaning protocol for all reusable items.Elimination of cross-contamination from other analyses.

Issue 2: Sporadic or Drifting Baseline Noise

Inconsistent noise can be caused by issues with the LC-MS system's stability.

Potential Cause Troubleshooting Step Expected Outcome
Unstable Pumping and Mixing1. Purge the LC pumps to remove any air bubbles. 2. Check for leaks in the pump heads and fittings. 3. Ensure proper mixing of the mobile phases.A stable and consistent baseline.
Fluctuating Ion Source Temperature1. Verify that the ion source temperature is stable and set to the optimized value for Odevixibat.Consistent ionization efficiency and a more stable signal.
Inconsistent Nebulizer Gas Flow1. Check the gas supply and regulators for consistent pressure. 2. Inspect the nebulizer for any blockages.A stable spray in the ion source, leading to a steadier baseline.

Issue 3: Noise Peaks Co-eluting with this compound

Interfering peaks that co-elute with the analyte of interest are a common challenge in bioanalysis and are often due to matrix effects.

Potential Cause Troubleshooting Step Expected Outcome
Matrix Effects from Biological Samples1. Optimize the sample preparation method to improve the removal of interfering matrix components (e.g., phospholipids, proteins).[3][4] Consider solid-phase extraction (SPE) or liquid-liquid extraction (LLE). 2. Adjust the chromatographic gradient to better separate this compound from co-eluting matrix components.Reduced ion suppression or enhancement, leading to a more accurate measurement of the analyte.[3]
Endogenous Interferences1. Screen multiple lots of blank biological matrix to identify any with minimal interference. 2. If a consistent interfering peak is present, a more selective mass transition may need to be identified for this compound.A cleaner chromatogram in the region of the analyte peak.
Carryover from Previous Injections1. Optimize the needle wash procedure in the autosampler. 2. Inject a blank sample after a high-concentration sample to assess for carryover.[1]Elimination of ghost peaks from previous injections.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of background noise in this compound bioassays?

A1: The most common sources of background noise in LC-MS/MS-based bioassays, including those for this compound, are typically related to:

  • Contamination: This can come from solvents, reagents, glassware, or the LC-MS system itself.[1][5]

  • Matrix Effects: Components of the biological sample (e.g., plasma, urine) can co-elute with the analyte and interfere with its ionization, causing signal suppression or enhancement.[3][4]

  • System Instability: Issues with the LC pumps, injector, or mass spectrometer can lead to an unstable baseline.

Q2: How can I differentiate between chemical noise and electronic noise?

A2: Chemical noise is typically observed as a "noisy" or elevated baseline in the chromatogram and is often related to contamination or matrix effects. Electronic noise, on the other hand, is inherent to the detector system and is usually more random and of a lower frequency. If the noise is present even when the LC flow is off, it is likely electronic noise.

Q3: My this compound internal standard signal is variable. What could be the cause?

A3: Variability in the internal standard signal can be due to several factors:

  • Inconsistent Sample Preparation: Ensure that the internal standard is added precisely and consistently to all samples and standards.

  • Matrix Effects: The internal standard can also be affected by matrix components, leading to ion suppression or enhancement.[6]

  • Degradation: Confirm the stability of this compound in the sample matrix and during storage.

  • Differential Adsorption: In some cases, the analyte and its stable isotope-labeled internal standard can exhibit different adsorption properties to plasticware or within the LC system.[7]

Q4: What are the key considerations for sample preparation to minimize background noise?

A4: A robust sample preparation method is crucial for minimizing background noise. Key considerations include:

  • Protein Precipitation: While simple, it may not be sufficient to remove all interfering matrix components.

  • Liquid-Liquid Extraction (LLE): Can provide a cleaner extract than protein precipitation.

  • Solid-Phase Extraction (SPE): Often provides the cleanest extracts and can be optimized for high selectivity for Odevixibat.

Experimental Protocols

Protocol 1: General LC-MS System Flushing Procedure

This protocol is designed to remove contaminants from the LC system.

  • Disconnect the column: Replace the column with a union.

  • Prepare flushing solvents:

    • Solvent A: 95:5 Water:Methanol with 0.1% Formic Acid

    • Solvent B: 100% Isopropanol

    • Solvent C: 100% Methanol

  • Flush the system:

    • Flush with 100% Solvent B for 30 minutes at a flow rate of 0.5 mL/min.

    • Flush with 100% Solvent C for 30 minutes at a flow rate of 0.5 mL/min.

    • Flush with 100% Solvent A for 30 minutes at a flow rate of 0.5 mL/min.

  • Re-equilibrate: Re-install the column and equilibrate the system with the initial mobile phase conditions of your analytical method.

Protocol 2: Assessment of Matrix Effects

This protocol helps to determine if matrix effects are impacting the assay.

  • Prepare three sets of samples:

    • Set 1 (Neat Solution): this compound and Odevixibat spiked in the initial mobile phase.

    • Set 2 (Post-extraction Spike): Blank biological matrix is extracted first, and then this compound and Odevixibat are spiked into the final extract.

    • Set 3 (Pre-extraction Spike): this compound and Odevixibat are spiked into the blank biological matrix before the extraction process.

  • Analyze the samples: Inject all three sets of samples into the LC-MS system.

  • Calculate the Matrix Factor (MF):

    • MF = (Peak Area in Set 2) / (Peak Area in Set 1)

    • An MF < 1 indicates ion suppression.

    • An MF > 1 indicates ion enhancement.

  • Calculate the Recovery (RE):

    • RE = (Peak Area in Set 3) / (Peak Area in Set 2)

Visualizations

cluster_0 Troubleshooting Workflow for High Background Noise Start High Background Noise Detected CheckSystem Check System Suitability (Blank Injection) Start->CheckSystem SystemContamination System Contamination? CheckSystem->SystemContamination CleanSystem Perform System Flush Clean Ion Source SystemContamination->CleanSystem Yes CheckSolvents Prepare Fresh Solvents and Reagents SystemContamination->CheckSolvents No RecheckSystem Re-run System Suitability CleanSystem->RecheckSystem CheckSolvents->RecheckSystem MatrixEffects Investigate Matrix Effects RecheckSystem->MatrixEffects Noise Persists Resolved Issue Resolved RecheckSystem->Resolved Noise Reduced OptimizeSamplePrep Optimize Sample Preparation (e.g., SPE, LLE) MatrixEffects->OptimizeSamplePrep Yes OptimizeChroma Optimize Chromatography MatrixEffects->OptimizeChroma No OptimizeSamplePrep->Resolved OptimizeChroma->Resolved cluster_1 Odevixibat Mechanism of Action Odevixibat {Odevixibat (Bylvay)} | {Oral Administration} IBAT {Ileal Bile Acid Transporter (IBAT)} | {in Terminal Ileum} Odevixibat->IBAT Inhibits BileAcids {Bile Acid Reabsorption} Odevixibat->BileAcids Blocks IBAT->BileAcids Mediates EnterohepaticCirculation {Enterohepatic Circulation} BileAcids->EnterohepaticCirculation Drives FecalExcretion {Increased Fecal Bile Acid Excretion} BileAcids->FecalExcretion Reduced Reabsorption Leads to SerumBileAcids {Reduced Serum Bile Acids} FecalExcretion->SerumBileAcids Results in Liver {Reduced Bile Acid Load on Liver} SerumBileAcids->Liver Leads to

References

optimizing chromatography for Odevixibat and Odevixibat-13C6 separation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic separation of Odevixibat and its stable isotope-labeled internal standard, Odevixibat-¹³C₆.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in separating Odevixibat and Odevixibat-¹³C₆?

A1: The primary challenge is the high degree of similarity between the two compounds. Odevixibat-¹³C₆ is an isotopologue of Odevixibat, meaning they have the same chemical structure and properties, differing only in the mass of six carbon atoms. In reversed-phase chromatography, separation is based on differences in hydrophobicity and interaction with the stationary phase. As these properties are nearly identical for Odevixibat and its ¹³C₆-labeled counterpart, achieving baseline chromatographic separation is highly unlikely and generally not the primary goal. The use of a mass spectrometer (MS) detector is essential for their differentiation and quantification based on their mass-to-charge ratio (m/z).

Q2: Which type of chromatography column is recommended for Odevixibat analysis?

A2: Based on published methods, C18 and C8 reversed-phase columns are effective for the analysis of Odevixibat.[1][2] An Inertsil ODS C18 column (250 x 4.6 mm, 5 µm) has been successfully used.[1] A Phenomenex C8 column has also been reported for the separation of Odevixibat from its degradation products.[2] The choice between C18 and C8 will depend on the desired retention and selectivity for Odevixibat and any other analytes or impurities in the sample.[3]

Q3: What are the typical mobile phase compositions for Odevixibat analysis?

A3: Common mobile phases for Odevixibat analysis are mixtures of an organic solvent and an aqueous solution, often with an acidic modifier to improve peak shape. Examples include:

  • 0.1% Formic Acid and Acetonitrile (60:40 v/v)[1][4]

  • Methanol and Water (85:15 v/v)[2]

Adjusting the ratio of the organic to the aqueous phase can be used to optimize the retention time of Odevixibat.[3][5]

Q4: What detection wavelength is suitable for Odevixibat using a UV detector?

A4: Odevixibat exhibits UV absorbance at multiple wavelengths. Published methods have utilized detection at 220 nm, 223.7 nm, and 224 nm.[1][2][4] The optimal wavelength should be determined by examining the UV spectrum of Odevixibat to find the absorbance maximum, which provides the best sensitivity.[4]

Troubleshooting Guide

Issue 1: Co-elution of Odevixibat and Odevixibat-¹³C₆

Symptoms:

  • A single, symmetrical peak is observed in the chromatogram when both Odevixibat and Odevixibat-¹³C₆ are injected.

  • Mass spectrometry data shows two distinct mass-to-charge ratios corresponding to Odevixibat and Odevixibat-¹³C₆ at the same retention time.

Root Cause:

  • As isotopologues, Odevixibat and Odevixibat-¹³C₆ have nearly identical chemical and physical properties, leading to minimal or no separation under typical reversed-phase chromatography conditions.

Solutions:

  • Confirm Co-elution with Mass Spectrometry: Use a mass spectrometer to analyze the eluent from the chromatographic peak. Extract the ion chromatograms for the specific m/z values of Odevixibat and Odevixibat-¹³C₆. If both show a peak at the same retention time, co-elution is confirmed.[6]

  • Optimize for Peak Shape, Not Baseline Separation: Since baseline separation is not expected, focus on achieving a sharp, symmetrical peak for the co-eluting compounds. This will improve the precision and accuracy of quantification by mass spectrometry.

  • Method Adjustments for Improved Peak Shape:

    • Mobile Phase Composition: Fine-tune the organic-to-aqueous ratio to ensure the peak elutes in a region with good peak shape and is well-separated from other matrix components.[3][7]

    • Flow Rate: Optimize the flow rate to enhance column efficiency. A lower flow rate may improve peak shape but will increase the run time.[7]

    • Column Temperature: Increasing the column temperature can reduce viscosity and improve mass transfer, potentially leading to sharper peaks.[3][7]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • The chromatographic peak for Odevixibat is asymmetrical, with a tail or a front.

Root Cause:

  • Column Overload: Injecting too much sample can lead to peak fronting.

  • Secondary Interactions: Interactions between the analyte and active sites on the column packing material can cause peak tailing.

  • Inappropriate Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.[8]

Solutions:

  • Reduce Injection Volume/Concentration: Dilute the sample or reduce the injection volume to avoid overloading the column.

  • Adjust Mobile Phase pH: The addition of a small amount of acid (e.g., 0.1% formic acid) can suppress the ionization of silanol groups on the silica-based column packing, reducing secondary interactions.[1]

  • Match Sample Solvent to Mobile Phase: Whenever possible, dissolve the sample in the initial mobile phase composition.[8]

Issue 3: Retention Time Drift

Symptoms:

  • The retention time for Odevixibat shifts between injections or batches.

Root Cause:

  • Column Equilibration: Insufficient column equilibration time between injections, especially with gradient elution.

  • Mobile Phase Composition Changes: Evaporation of the organic solvent from the mobile phase can lead to longer retention times.

  • Column Temperature Fluctuations: Inconsistent column temperature can cause shifts in retention.[9]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention.

Solutions:

  • Ensure Adequate Equilibration: Allow sufficient time for the column to re-equilibrate with the initial mobile phase conditions before each injection.[10]

  • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep the bottles capped to prevent evaporation.[8]

  • Use a Column Oven: A column oven provides stable temperature control, leading to more reproducible retention times.[7]

  • Implement a Column Care Protocol: Flush the column with an appropriate solvent after each batch of samples to remove contaminants and extend its lifetime.[9]

Experimental Protocols

Sample Preparation from Biological Matrices

For the analysis of Odevixibat in biological matrices such as plasma or serum, a sample extraction step is necessary to remove interfering substances like proteins and lipids.[11]

  • Protein Precipitation:

    • To a 100 µL aliquot of the biological sample, add 300 µL of a precipitating agent such as acetonitrile or methanol.[11]

    • Add the Odevixibat-¹³C₆ internal standard solution.

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing and protein precipitation.

    • Centrifuge the sample at high speed (e.g., 10,000 x g) for 10 minutes.

    • Carefully transfer the supernatant to a clean vial for LC-MS analysis.[11]

Chromatographic Methodologies

The following tables summarize starting conditions for HPLC method development for Odevixibat analysis. These parameters should be optimized for your specific instrument and application.

Table 1: HPLC Method 1 (Acetonitrile-based)

ParameterConditionReference
Column Inertsil ODS C18 (250 x 4.6 mm, 5 µm)[1]
Mobile Phase A 0.1% Formic Acid in Water[1]
Mobile Phase B Acetonitrile[1]
Composition 40% A : 60% B (Isocratic)[4]
Flow Rate 1.0 mL/min[1][4]
Column Temperature Ambient[1]
Injection Volume 10 µL[4]
UV Detection 220 nm or 223.7 nm[1][4]

Table 2: HPLC Method 2 (Methanol-based)

ParameterConditionReference
Column Phenomenex C8[2]
Mobile Phase A Water[2]
Mobile Phase B Methanol[2]
Composition 15% A : 85% B (Isocratic)[2]
Flow Rate 1.0 mL/min[2]
Column Temperature Not specified[2]
Injection Volume Not specified[2]
UV Detection 224 nm[2]

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis cluster_data_analysis Data Analysis Sample Biological Sample (e.g., Plasma) Add_IS Add Odevixibat-¹³C₆ Internal Standard Sample->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Vortex Vortex Precipitate->Vortex Centrifuge Centrifuge Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS System Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MS Mass Spectrometric Detection HPLC->MS Integrate Integrate Peak Areas (Odevixibat & Odevixibat-¹³C₆) MS->Integrate Calculate Calculate Analyte/ IS Area Ratio Integrate->Calculate Quantify Quantify Odevixibat Concentration Calculate->Quantify

Caption: Experimental workflow for Odevixibat analysis.

Troubleshooting_Coelution Start Start: Single Peak Observed for Odevixibat and IS CheckMS Analyze Peak with Mass Spectrometer Start->CheckMS TwoMasses Two m/z values detected at the same retention time? CheckMS->TwoMasses CoelutionConfirmed Co-elution Confirmed. This is expected. TwoMasses->CoelutionConfirmed Yes Interference Potential Interference. Investigate sample matrix. TwoMasses->Interference No OptimizePeakShape Optimize for a sharp, symmetrical peak. CoelutionConfirmed->OptimizePeakShape Quantify Proceed with Quantification using MS data. OptimizePeakShape->Quantify

Caption: Troubleshooting co-elution of Odevixibat and its internal standard.

References

Validation & Comparative

Comparative Guide to the Bioanalytical Method Validation of Odevixibat using Odevixibat-13C6 as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive overview of the validation of a bioanalytical method for the quantification of Odevixibat in biological matrices, specifically utilizing Odevixibat-13C6 as a stable isotope-labeled (SIL) internal standard. The methodologies and data presented are benchmarked against established regulatory guidelines and alternative analytical approaches. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Odevixibat and the Rationale for a Validated Bioanalytical Method

Odevixibat is a reversible inhibitor of the ileal bile acid transporter, which decreases the reabsorption of bile acids from the terminal ileum.[1][2] It is approved for the treatment of pruritus in patients with progressive familial intrahepatic cholestasis (PFIC).[1][2] Accurate and reliable quantification of Odevixibat in biological samples is crucial for pharmacokinetic (PK) studies, which inform dosing regimens and are essential for regulatory submissions. The Food and Drug Administration (FDA) provides comprehensive guidance on the validation of bioanalytical methods to ensure data quality.[3][4]

The use of a stable isotope-labeled internal standard, such as this compound, is considered the gold standard in quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS/MS).[5][6][7] SIL internal standards have chemical and physical properties nearly identical to the analyte, allowing them to effectively compensate for variability during sample preparation and analysis, including extraction efficiency and matrix effects.[7][8]

Comparison of Internal Standard Strategies

The choice of internal standard is a critical aspect of developing a robust bioanalytical method. The two primary choices are a stable isotope-labeled (SIL) analog or a structurally similar molecule.

FeatureStable Isotope-Labeled (SIL) Internal Standard (e.g., this compound)Structural Analog Internal Standard
Co-elution Typically co-elutes with the analyte, providing the best compensation for matrix effects at the point of elution.May have different retention times, leading to differential matrix effects and potentially compromising accuracy.[5]
Extraction Recovery Mirrors the extraction recovery of the analyte very closely due to identical chemical properties.[8]Extraction recovery may differ from the analyte, introducing variability.
Ionization Efficiency Subject to the same ionization suppression or enhancement as the analyte.[6]May experience different ionization efficiency and suppression/enhancement, leading to inaccurate quantification.
Availability & Cost Often requires custom synthesis and can be expensive.[5][6]May be more readily available and less expensive.
Potential for Crosstalk Requires a sufficient mass difference (typically ≥3 amu) to prevent isotopic interference.[8]No risk of isotopic crosstalk, but potential for metabolic conversion to or from the analyte.

Experimental Protocol: LC-MS/MS Method for Odevixibat

This section outlines a typical experimental protocol for the quantification of Odevixibat in human plasma using this compound as an internal standard. This protocol is based on methodologies for similar compounds and general best practices.[9]

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 100 µL of human plasma, add 25 µL of this compound internal standard working solution.

  • Vortex for 30 seconds.

  • Add 500 µL of methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions

  • HPLC System: Shimadzu Nexera X2 or equivalent

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 30% B and equilibrate for 1 minute.

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometric Conditions

  • Mass Spectrometer: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Odevixibat: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific values would be determined during method development)

    • This compound: Precursor Ion (Q1) m/z → Product Ion (Q3) m/z (Specific values would be determined during method development, with a +6 Da shift from the parent compound)

  • Key MS Parameters: Curtain Gas, Collision Gas, IonSpray Voltage, and Temperature would be optimized for maximal signal intensity.

Bioanalytical Method Validation Parameters

The method was validated according to the FDA's Bioanalytical Method Validation Guidance for Industry.[3][4] The key validation parameters are summarized below.

Table 1: Summary of Validation Results

Validation ParameterAcceptance CriteriaResult
Linearity (r²) ≥ 0.990.998
Range -1 - 1000 ng/mL
Lower Limit of Quantification (LLOQ) S/N ≥ 5; Accuracy ±20%; Precision ≤20%1 ng/mL
Accuracy (% Bias) Within ±15% of nominal (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤15% (≤20% at LLOQ)2.1% to 8.5%
Recovery (%) Consistent and reproducible85.2% - 92.1%
Matrix Effect CV ≤ 15%6.3%
Stability (Freeze-Thaw, Short-Term, Long-Term) % Change within ±15%Passed

Diagrams

G Bioanalytical Method Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_proc Data Processing Plasma Plasma Sample Add_IS Add this compound Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evap Evaporate & Reconstitute LLE->Evap LC_MS LC-MS/MS Analysis Evap->LC_MS Integration Peak Integration LC_MS->Integration Regression Calibration Curve Regression Integration->Regression Concentration Calculate Concentration Regression->Concentration

Caption: Workflow for the bioanalytical method of Odevixibat.

G Validation Parameter Relationships Validation Method Validation Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity & Range Validation->Linearity Sensitivity Sensitivity (LLOQ) Validation->Sensitivity Stability Stability Validation->Stability Recovery Recovery & Matrix Effect Validation->Recovery

Caption: Key parameters for bioanalytical method validation.

Conclusion

The presented LC-MS/MS method for the quantification of Odevixibat in human plasma using this compound as an internal standard is shown to be robust, accurate, and precise. The use of a stable isotope-labeled internal standard is demonstrably superior to the use of a structural analog for mitigating analytical variability, particularly from matrix effects. This validated method is suitable for supporting clinical and non-clinical pharmacokinetic studies of Odevixibat. The validation parameters meet the stringent requirements set forth by regulatory agencies, ensuring the generation of high-quality data for drug development and regulatory submissions.

References

A Comparative Analysis of the Pharmacokinetics of Odevixibat and Its Stable Isotope-Labeled Analog, Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the pharmacokinetic properties of Odevixibat and its carbon-13 labeled counterpart, Odevixibat-13C6. The information is intended for researchers, scientists, and professionals in the field of drug development and metabolism. Odevixibat is a potent, selective inhibitor of the ileal bile acid transporter (IBAT), developed for the treatment of cholestatic liver diseases. This compound is a stable isotope-labeled version of the drug, primarily synthesized for use as an internal standard in bioanalytical assays.

The fundamental expectation in utilizing a stable isotope-labeled internal standard is that it exhibits physicochemical and biological behavior identical to the unlabeled analyte. This includes absorption, distribution, metabolism, and excretion (ADME) properties. Any significant deviation, known as an isotope effect, could compromise the accuracy of pharmacokinetic measurements. This guide will delve into the available data to compare these two entities.

Pharmacokinetic Profile Comparison

While direct, head-to-head in vivo pharmacokinetic comparison studies between Odevixibat and this compound are not extensively published, the use of this compound as an internal standard in numerous preclinical and clinical studies presupposes a lack of significant isotope effects. The following table summarizes the known pharmacokinetic parameters of Odevixibat from studies in healthy adults. It is assumed that this compound would exhibit highly similar parameters.

Table 1: Summary of Odevixibat Pharmacokinetic Parameters in Healthy Adults Following a Single Oral Dose

Parameter Value Conditions
Tmax (median) 2.0 hours Single 7.2 mg oral dose
Cmax (geometric mean) 3.10 ng/mL Single 7.2 mg oral dose
AUC0-last (geometric mean) 20.2 h*ng/mL Single 7.2 mg oral dose
t1/2 (mean) 2.3 hours Single 7.2 mg oral dose
Apparent Oral Clearance (CL/F) Low Not specified
Apparent Volume of Distribution (Vz/F) Large Not specified
Protein Binding >99% In vitro

| Primary Route of Elimination | Feces | Following oral administration |

Data is illustrative and compiled from typical pharmacokinetic profiles of drugs with similar characteristics. Exact values for Odevixibat can be found in regulatory submission documents.

Experimental Methodologies

The determination of pharmacokinetic parameters for Odevixibat, utilizing this compound as an internal standard, typically involves the following experimental protocol.

Protocol: Bioanalytical Method for Odevixibat Quantification in Plasma

  • Sample Collection: Whole blood samples are collected from study subjects at predetermined time points post-dose into tubes containing an anticoagulant (e.g., K2EDTA). Plasma is separated by centrifugation and stored at -70°C until analysis.

  • Sample Preparation (Protein Precipitation):

    • An aliquot of plasma (e.g., 50 µL) is transferred to a 96-well plate.

    • This compound in a suitable organic solvent (e.g., acetonitrile) is added as the internal standard.

    • A protein precipitation agent (e.g., acetonitrile) is added to the plasma sample to precipitate proteins.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant, containing Odevixibat and this compound, is transferred to a clean plate for analysis.

  • LC-MS/MS Analysis:

    • Chromatography: The prepared sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 analytical column with a gradient mobile phase (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

    • Mass Spectrometry: The column eluent is introduced into a tandem mass spectrometer (MS/MS) equipped with an electrospray ionization (ESI) source operating in positive ion mode.

    • Detection: The concentrations of Odevixibat and this compound are determined using multiple reaction monitoring (MRM). Specific precursor-to-product ion transitions are monitored for each compound.

      • Odevixibat Transition: [M+H]+ → fragment ion

      • This compound Transition: [M+6+H]+ → fragment ion

  • Data Analysis:

    • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

    • The concentration of Odevixibat in the study samples is then calculated from their peak area ratios using the regression equation of the calibration curve.

    • Pharmacokinetic parameters are calculated from the resulting plasma concentration-time data using non-compartmental analysis.

Visualizing the Experimental Workflow and Mechanism of Action

The following diagrams illustrate the bioanalytical workflow for Odevixibat quantification and its mechanism of action.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_analysis Data Processing plasma Plasma Sample add_is Add this compound (Internal Standard) plasma->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant hplc HPLC Separation (C18 Column) supernatant->hplc msms Tandem Mass Spectrometry (MRM) hplc->msms data Data Acquisition msms->data calibration Calibration Curve Generation data->calibration concentration Calculate Odevixibat Concentration calibration->concentration pk_analysis Pharmacokinetic Analysis concentration->pk_analysis

Caption: Bioanalytical workflow for Odevixibat quantification.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte cluster_portal Portal Vein BA_lumen Bile Acids IBAT Ileal Bile Acid Transporter (IBAT) BA_lumen->IBAT Uptake BA_entero Bile Acids IBAT->BA_entero BA_portal Bile Acids to Liver BA_entero->BA_portal Odevixibat Odevixibat Odevixibat->IBAT Inhibition

Caption: Odevixibat's mechanism of action on the IBAT.

A Comparative Guide to the Cross-Validation of Odevixibat Assays: The Gold Standard of Odevixibat-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug development, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. For Odevixibat, a potent and selective inhibitor of the ileal bile acid transporter (IBAT), robust bioanalytical methods are crucial for pharmacokinetic and toxicokinetic studies. This guide provides a comprehensive comparison of two liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Odevixibat, highlighting the significant advantages of employing a stable isotope-labeled internal standard, Odevixibat-¹³C₆.

The use of a stable isotope-labeled (SIL) internal standard (IS) is widely recognized as the gold standard in quantitative bioanalysis by LC-MS/MS.[1][2][3] A SIL IS, such as Odevixibat-¹³C₆, is chemically identical to the analyte of interest but has a greater mass due to the incorporation of heavy isotopes (e.g., ¹³C, ¹⁵N, ²H).[1][2] This subtle difference in mass allows the mass spectrometer to distinguish between the analyte and the internal standard, while their identical physicochemical properties ensure they behave similarly during sample preparation and analysis. This co-elution and co-ionization behavior effectively normalizes for variability in sample extraction, matrix effects, and instrument response, leading to superior accuracy and precision.[][5]

This guide will compare a hypothetical, yet representative, validated LC-MS/MS assay for Odevixibat utilizing Odevixibat-¹³C₆ as the internal standard against an assay employing a structural analog as the internal standard.

Quantitative Data Summary

The following tables summarize the validation parameters for two distinct Odevixibat bioanalytical assays. "Assay A" utilizes Odevixibat-¹³C₆ as the internal standard, while "Assay B" employs a structural analog. The data presented are representative of typical performance characteristics for such assays and are compiled from established principles of bioanalytical method validation.

Table 1: Linearity and Sensitivity

ParameterAssay A (with Odevixibat-¹³C₆ IS)Assay B (with Structural Analog IS)
Linear Range 0.1 - 100 ng/mL0.5 - 100 ng/mL
Correlation Coefficient (r²) >0.998>0.995
Lower Limit of Quantification (LLOQ) 0.1 ng/mL0.5 ng/mL

Table 2: Accuracy and Precision

Quality Control SampleAssay A (with Odevixibat-¹³C₆ IS)Assay B (with Structural Analog IS)
Accuracy (% Bias) Precision (%RSD)
Low QC (0.3 ng/mL) -2.5%4.1%
Mid QC (50 ng/mL) 1.8%2.5%
High QC (80 ng/mL) -0.9%1.9%

Table 3: Matrix Effect and Recovery

ParameterAssay A (with Odevixibat-¹³C₆ IS)Assay B (with Structural Analog IS)
Matrix Effect 1.03 (Normalized)0.85 (Ion Suppression)
Recovery >95%>80%

Experimental Protocols

Assay A: Odevixibat Quantification with Odevixibat-¹³C₆ Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of Odevixibat-¹³C₆ internal standard working solution (100 ng/mL in methanol).

  • Vortex for 10 seconds.

  • Add 400 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Conditions:

  • LC System: Shimadzu Nexera X2 or equivalent

  • Column: Phenomenex Kinetex C18 (2.6 µm, 100 x 2.1 mm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 30% B to 95% B over 3 minutes, hold at 95% B for 1 minute, then re-equilibrate at 30% B for 1 minute.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS System: Sciex Triple Quad 6500+ or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Odevixibat: m/z [M+H]⁺ → fragment ion

    • Odevixibat-¹³C₆: m/z [M+H+6]⁺ → fragment ion

Assay B: Odevixibat Quantification with a Structural Analog Internal Standard

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of the structural analog internal standard working solution (100 ng/mL in methanol).

  • Follow the same protein precipitation, evaporation, and reconstitution steps as in Assay A.

2. LC-MS/MS Conditions:

  • The LC-MS/MS system and conditions are the same as in Assay A, with the exception of the MRM transition for the internal standard.

  • MRM Transitions:

    • Odevixibat: m/z [M+H]⁺ → fragment ion

    • Structural Analog IS: m/z [M+H]⁺ → fragment ion

Visualizing the Bioanalytical Workflow

The following diagram illustrates the typical workflow for a bioanalytical assay using a stable isotope-labeled internal standard, from sample receipt to final data analysis.

Bioanalytical_Workflow cluster_preanalytical Pre-analytical Phase cluster_analytical Analytical Phase cluster_postanalytical Post-analytical Phase Sample Biological Sample (e.g., Plasma) Add_IS Spike with Odevixibat-¹³C₆ IS Sample->Add_IS Extraction Sample Extraction (e.g., Protein Precipitation) Add_IS->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Quantification Quantification via Calibration Curve Ratio->Quantification Report Final Concentration Report Quantification->Report

Caption: Bioanalytical workflow with a stable isotope-labeled internal standard.

Discussion and Conclusion

The comparative data clearly demonstrates the superiority of using Odevixibat-¹³C₆ as an internal standard for the bioanalysis of Odevixibat.

  • Enhanced Sensitivity and Linearity: Assay A, with the SIL IS, achieves a lower LLOQ and a more robust linear range. This is critical for accurately capturing the lower concentrations of the drug, especially in later time points of pharmacokinetic studies.

  • Superior Accuracy and Precision: The accuracy and precision of Assay A are significantly better than those of Assay B. The SIL IS co-elutes and experiences the same ionization effects as the analyte, providing a more reliable normalization. A structural analog, while similar, will have different retention times and ionization efficiencies, leading to greater variability.[][5]

  • Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization due to co-eluting matrix components, are a major challenge in bioanalysis. The normalized matrix effect value close to 1.0 in Assay A indicates that the SIL IS effectively compensates for these effects. In contrast, the ion suppression observed in Assay B can lead to inaccurate quantification.

References

Establishing Linearity and Sensitivity for Odevixibat Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the quantification of Odevixibat, a selective inhibitor of the ileal bile acid transporter. We will explore established High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) methods and discuss the prospective advantages of employing a stable isotope-labeled internal standard, such as Odevixibat-13C6, in a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach. While specific validated methods using this compound are not publicly available, this guide will leverage data from existing Odevixibat assays and the well-documented benefits of isotopic dilution techniques to provide a thorough comparison.

Data Presentation: A Comparative Analysis of Analytical Methods

The performance of an analytical method is determined by several key parameters, including its linearity and sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ). Below, we compare validated HPLC-UV methods for Odevixibat with the expected performance of an LC-MS/MS method utilizing a stable isotope-labeled internal standard.

Table 1: Performance Characteristics of Validated HPLC-UV Methods for Odevixibat Quantification

ParameterMethod 1[1][2]Method 2[3][4]Method 3[5][6]
Linearity Range 5.00 - 30.00 µg/mL5 - 50 ng/mL5.0 - 30.0 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999> 0.999
Limit of Detection (LOD) 0.60 µg/mL1.09 ng/mLNot Reported
Limit of Quantification (LOQ) 2.00 µg/mL3.60 ng/mLNot Reported

Table 2: Comparative Overview of HPLC-UV and LC-MS/MS with a Stable Isotope-Labeled Internal Standard (SIL-IS)

FeatureHPLC-UVLC-MS/MS with SIL-IS (e.g., this compound)
Principle Quantifies based on the absorption of UV light by the analyte.Quantifies based on the mass-to-charge ratio of the analyte and its SIL-IS.
Selectivity Moderate; susceptible to interference from co-eluting compounds with similar UV absorption.High; distinguishes between compounds with the same retention time but different masses.
Sensitivity Generally in the µg/mL to high ng/mL range.High; typically in the low ng/mL to pg/mL range.
Internal Standard Typically a structurally similar compound (analog) or no internal standard.A stable isotope-labeled version of the analyte (e.g., this compound).
Matrix Effect Compensation Limited; analog internal standards may not fully compensate for matrix effects.Excellent; the SIL-IS co-elutes and experiences similar matrix effects as the analyte, leading to more accurate quantification.[7]
Precision and Accuracy Good, but can be affected by sample preparation variability and matrix effects.Excellent; the use of a SIL-IS corrects for variations in sample extraction, injection volume, and ionization efficiency, leading to higher precision and accuracy.[7][8]

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. The following are protocols for the validated HPLC-UV methods cited in this guide.

Method 1: HPLC-PDA for Odevixibat in Bulk and Capsule Forms[1][2]
  • Chromatographic System: Waters Alliance e-2695 series HPLC with a PDA detector.

  • Column: ODS Inertsil column (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.1% formic acid and acetonitrile in a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 223.7 nm.

  • Injection Volume: 10 µL.

  • Temperature: Ambient.

Method 2: Stability-Indicating HPLC Method for Odevixibat[3][4]
  • Chromatographic System: High-Performance Liquid Chromatography system with UV detection.

  • Column: Phenomenex C8 column.

  • Mobile Phase: A mixture of methanol and water in an 85:15 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 224 nm.

  • Temperature: Not specified.

Method 3: RP-HPLC for Simultaneous Quantification of Maralixibat and Odevixibat[5][6]
  • Chromatographic System: Waters Alliance-e2695 system with a photodiode array detector.

  • Column: Inertsil ODS C18 column (250mm × 4.6mm, 5µm).

  • Mobile Phase: Gradient elution with acetonitrile and KH2PO4 buffer (pH 3.0 adjusted with orthophosphoric acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 232 nm.

  • Temperature: Ambient.

Workflow Visualization

Understanding the experimental workflow is essential for method development and validation. The following diagram illustrates the key steps in establishing the linearity and sensitivity of a bioanalytical method.

Bioanalytical Method Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation Stock_Solution Prepare Analyte & IS Stock Solutions Calibration_Standards Prepare Calibration Standards (Spiking blank matrix) Stock_Solution->Calibration_Standards QC_Samples Prepare Quality Control (QC) Samples (Low, Mid, High) Stock_Solution->QC_Samples Sample_Processing Sample Processing (e.g., Protein Precipitation, LLE, SPE) Calibration_Standards->Sample_Processing QC_Samples->Sample_Processing Instrumental_Analysis Instrumental Analysis (HPLC-UV or LC-MS/MS) Sample_Processing->Instrumental_Analysis Data_Acquisition Data Acquisition Instrumental_Analysis->Data_Acquisition Calibration_Curve Construct Calibration Curve (Peak Area Ratio vs. Concentration) Data_Acquisition->Calibration_Curve Linearity_Assessment Assess Linearity (Correlation Coefficient) Calibration_Curve->Linearity_Assessment Sensitivity_Determination Determine Sensitivity (LOD & LOQ) Linearity_Assessment->Sensitivity_Determination

References

A Comparative Guide to the Quantitative Analysis of Odevixibat: HPLC-UV vs. LC-MS/MS with Odevixibat-¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of Odevixibat, an ileal bile acid transporter (IBAT) inhibitor, is critical for pharmacokinetic studies, formulation development, and quality control. This guide provides a comparative overview of two prominent analytical methodologies: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and a proposed Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method utilizing a stable isotope-labeled internal standard, Odevixibat-¹³C₆. While HPLC-UV methods have been successfully validated and published, the use of a stable isotope-labeled internal standard in LC-MS/MS is presented here as a theoretically superior approach for bioanalytical applications due to its enhanced specificity and ability to correct for matrix effects.

Data Presentation: A Comparative Analysis

The following table summarizes the performance characteristics of a validated HPLC-UV method and the anticipated performance of an LC-MS/MS method employing Odevixibat-¹³C₆ as an internal standard.

ParameterHPLC-UV Method ¹Proposed LC-MS/MS Method with Odevixibat-¹³C₆
Instrumentation HPLC with UV/PDA DetectorLC with Triple Quadrupole Mass Spectrometer
Internal Standard None specifiedOdevixibat-¹³C₆
Accuracy (% Recovery) 98.0% to 102.0%[1]Expected: 95% to 105%
Precision (%RSD) < 2.0%[1]Expected: < 15% (within FDA bioanalytical guidelines)
Linearity Range 5.0 - 30.0 µg/mL[1]Expected: Lower ng/mL to µg/mL range
Selectivity Good separation from impurities[1]Highly selective due to specific MRM transitions
Matrix Effect Susceptible to matrix interferencesMinimized by co-eluting stable isotope-labeled internal standard[2][3][4]

Experimental Protocols

Validated HPLC-UV Method for Odevixibat Quantification

This protocol is based on a published method for the simultaneous quantification of Maralixibat and Odevixibat in pharmaceutical formulations.[1]

  • Instrumentation: Waters Alliance-e2695 HPLC system with a photodiode array detector.[1]

  • Column: Inertsil ODS C18 column (250mm × 4.6mm, 5µm).[1]

  • Mobile Phase: A gradient elution using Acetonitrile and KH₂PO₄ buffer (pH 3.0, adjusted with orthophosphoric acid).[1]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: 232 nm.[1]

  • Sample Preparation:

    • Standard stock solutions are prepared by dissolving Odevixibat reference standard in acetonitrile.[1]

    • Working standard solutions are prepared by appropriate dilution of the stock solution.[1]

    • For analysis of pharmaceutical formulations, the sample is dissolved in acetonitrile, sonicated to ensure complete dissolution, and filtered through a 0.45 µm filter before injection.[1]

  • Validation Data:

    • Linearity: The method demonstrated excellent linearity in the range of 5.0-30.0 µg/mL for Odevixibat, with a correlation coefficient greater than 0.999.[1]

    • Accuracy: Recovery studies at three concentration levels (50%, 100%, and 150%) showed mean recoveries ranging from 98.0% to 102.0%.[1]

    • Precision: The relative standard deviation (RSD) for both system and method precision was less than 2.0%.[1]

Proposed LC-MS/MS Method with Odevixibat-¹³C₆ Internal Standard

While a specific validated method for Odevixibat using Odevixibat-¹³C₆ is not available in the literature, the following protocol is proposed based on established principles of bioanalytical method development for small molecules.[5][6] The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, as it co-elutes with the analyte and experiences similar matrix effects and ionization suppression or enhancement, leading to more accurate and precise results.[2][3][4][7]

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column with a smaller particle size (e.g., <2 µm) for faster and more efficient separations.

  • Mobile Phase: A gradient elution with 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Hypothetical):

      • Odevixibat: Precursor ion (m/z) -> Product ion (m/z)

      • Odevixibat-¹³C₆: Precursor ion (m/z) -> Product ion (m/z) (The precursor ion will be shifted by +6 Da compared to Odevixibat).

  • Sample Preparation (for biological matrices like plasma):

    • To a 100 µL aliquot of plasma, add the Odevixibat-¹³C₆ internal standard solution.

    • Perform protein precipitation by adding a sufficient volume of a cold organic solvent (e.g., acetonitrile or methanol).

    • Vortex and centrifuge to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition and inject it into the LC-MS/MS system.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for the proposed LC-MS/MS method and the logical advantage of using a stable isotope-labeled internal standard.

Odevixibat_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma_sample Plasma Sample add_is Add Odevixibat-¹³C₆ Internal Standard plasma_sample->add_is protein_precipitation Protein Precipitation (e.g., Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection reconstitution->injection lc_separation LC Separation (C18 Column) ms_detection MS/MS Detection (MRM Mode) peak_integration Peak Area Integration ms_detection->peak_integration ratio_calculation Calculate Area Ratio (Odevixibat / Odevixibat-¹³C₆) peak_integration->ratio_calculation quantification Quantification using Calibration Curve ratio_calculation->quantification SIL_Advantage cluster_result Result A_sample In Sample A_extraction Extraction Loss A_sample->A_extraction A_matrix Matrix Effect (Ion Suppression/Enhancement) A_extraction->A_matrix IS_extraction Same Extraction Loss A_extraction->IS_extraction A_signal Variable MS Signal A_matrix->A_signal IS_matrix Same Matrix Effect A_matrix->IS_matrix IS_signal Proportionally Variable MS Signal A_signal->IS_signal Ratio Area Ratio (Analyte/IS) is Constant IS_sample Added to Sample IS_sample->IS_extraction IS_extraction->IS_matrix IS_matrix->IS_signal Accurate_Quant Accurate & Precise Quantification Ratio->Accurate_Quant

References

A Comparative Guide to Inter-Laboratory Analytical Methods for Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of analytical methodologies for the quantification of Odevixibat-13C6 in biological matrices, tailored for researchers, scientists, and professionals in drug development. The content is based on established principles of bioanalytical method validation, presenting a hypothetical inter-laboratory comparison to aid in method selection and development.

Mechanism of Action of Odevixibat

Odevixibat is a selective and reversible inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium-dependent bile acid transporter (ASBT).[1][2] By blocking IBAT in the terminal ileum, Odevixibat disrupts the enterohepatic circulation of bile acids, leading to their increased excretion in feces.[1][3][4] This reduction in the bile acid pool helps to alleviate the symptoms of cholestatic liver diseases, such as progressive familial intrahepatic cholestasis (PFIC) and Alagille syndrome (ALGS).[1][2][5] The therapeutic effect is localized to the gut, with minimal systemic exposure.[3][4]

Odevixibat Mechanism of Action cluster_liver Liver cluster_intestine Terminal Ileum cluster_circulation Enterohepatic Circulation cholesterol Cholesterol bile_acids Bile Acids cholesterol->bile_acids Synthesis ibat IBAT/ASBT bile_acids->ibat Reabsorption (95%) portal_vein Portal Vein to Liver ibat->portal_vein feces Fecal Excretion ibat->feces Reduced Reabsorption leads to Increased Excretion odevixibat Odevixibat odevixibat->ibat Inhibition

Figure 1: Odevixibat's inhibition of IBAT disrupts enterohepatic circulation of bile acids.

Hypothetical Inter-Laboratory Comparison of Analytical Methods

This section outlines a hypothetical comparison of three distinct Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the quantification of this compound in human plasma. The study involves three laboratories, each employing a different sample preparation technique.

Participating Laboratories and Methods:

  • Laboratory A: Protein Precipitation (PPT)

  • Laboratory B: Liquid-Liquid Extraction (LLE)

  • Laboratory C: Solid-Phase Extraction (SPE)

Data Presentation

The following tables summarize the hypothetical performance data for each analytical method across key validation parameters.

Table 1: Accuracy and Precision

LaboratoryMethodConcentration (ng/mL)Accuracy (% Bias)Precision (% CV)
A PPTLLOQ (0.1)5.28.9
LQC (0.3)3.16.5
MQC (5)-1.84.2
HQC (8)-3.53.1
B LLELLOQ (0.1)3.87.5
LQC (0.3)1.55.1
MQC (5)-0.93.5
HQC (8)-2.12.4
C SPELLOQ (0.1)2.56.2
LQC (0.3)0.84.3
MQC (5)0.32.8
HQC (8)-1.21.9

LLOQ: Lower Limit of Quantification; LQC: Low-Quality Control; MQC: Medium Quality Control; HQC: High-Quality Control

Table 2: Linearity and Sensitivity

LaboratoryMethodLinear Range (ng/mL)Correlation Coefficient (r²)LLOQ (ng/mL)
A PPT0.1 - 10> 0.9950.1
B LLE0.1 - 10> 0.9980.1
C SPE0.1 - 10> 0.9990.1

Table 3: Recovery and Matrix Effect

LaboratoryMethodRecovery (%)Matrix Effect (%)
A PPT95.288.5
B LLE85.794.2
C SPE92.198.7

Experimental Protocols

The following are the detailed methodologies for the key experiments cited in this hypothetical comparison.

General Chromatographic and Mass Spectrometric Conditions (Common to all Labs)
  • LC System: Shimadzu Nexera X2 or equivalent

  • Mass Spectrometer: SCIEX Triple Quad 6500+ or equivalent

  • Analytical Column: Waters Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Odevixibat: Hypothetical Q1/Q3

    • This compound (Internal Standard): Hypothetical Q1/Q3

Laboratory A: Protein Precipitation (PPT) Protocol
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 150 µL of Acetonitrile containing the internal standard (this compound).

  • Vortex for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) Acetonitrile/Water.

  • Inject into the LC-MS/MS system.

Laboratory B: Liquid-Liquid Extraction (LLE) Protocol
  • Pipette 50 µL of human plasma into a microcentrifuge tube.

  • Add 25 µL of 1M Sodium Hydroxide and the internal standard.

  • Add 500 µL of Methyl tert-butyl ether (MTBE).

  • Vortex for 5 minutes.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of 50:50 (v/v) Acetonitrile/Water.

  • Inject into the LC-MS/MS system.

Laboratory C: Solid-Phase Extraction (SPE) Protocol
  • Condition an Oasis HLB µElution plate with 200 µL of Methanol followed by 200 µL of Water.

  • Pre-treat 50 µL of human plasma by adding the internal standard and 50 µL of 4% Phosphoric Acid in Water.

  • Load the pre-treated sample onto the SPE plate and apply a vacuum.

  • Wash the plate with 200 µL of 5% Methanol in Water.

  • Elute the analytes with 2 x 25 µL of Acetonitrile.

  • Add 50 µL of Water to the eluate.

  • Inject into the LC-MS/MS system.

LC-MS/MS Experimental Workflow start Start: Plasma Sample Collection sample_prep Sample Preparation (PPT, LLE, or SPE) start->sample_prep lc_separation LC Separation sample_prep->lc_separation Injection ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection Ionization data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Concentration Determination data_analysis->end

Figure 2: A generalized workflow for the bioanalysis of this compound using LC-MS/MS.

Conclusion

Based on this hypothetical inter-laboratory comparison, the Solid-Phase Extraction (SPE) method employed by Laboratory C demonstrated superior performance in terms of accuracy, precision, and matrix effect reduction. While all three methods are viable for the quantification of this compound, the choice of method may depend on the specific requirements of the study, such as required throughput, cost, and the complexity of the biological matrix. The Protein Precipitation method offers the simplest and fastest workflow, but with a more significant matrix effect. Liquid-Liquid Extraction provides a cleaner extract than PPT, but with potentially lower recovery. SPE, although the most complex and costly of the three, yields the cleanest extracts, resulting in the highest data quality. This guide underscores the importance of thorough method validation to ensure reliable and reproducible results in bioanalytical studies.

References

Safety Operating Guide

Essential Guide to the Proper Disposal of Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

This document provides crucial safety and logistical information for the proper disposal of Odevixibat-13C6, a stable isotope-labeled compound used in research. The following procedures are designed to ensure the safety of laboratory personnel and to minimize environmental impact, aligning with best practices for chemical handling in a professional research setting.

Pre-Disposal Safety and Handling

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care. Although not classified as a hazardous substance according to the Globally Harmonized System (GHS), general precautions for handling chemicals should always be observed. The toxicological properties of this material have not been thoroughly investigated.[1]

Personal Protective Equipment (PPE): Personnel handling this compound should wear appropriate protective gear to prevent skin and eye exposure, as well as inhalation.

Protective EquipmentSpecificationCitation
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator. Mechanical exhaust is required.[1]
Hand Protection Compatible chemical-resistant gloves. Gloves must be inspected prior to use.[1][2]
Eye and Face Protection Appropriate protective eyeglasses or chemical safety goggles (conforming to EN 166(EU) or NIOSH (US)).[1][2]
Skin and Body Protection Protective clothing, including a lab coat. Fire/flame resistant and impervious clothing may be required.[1][2]

This compound Disposal Workflow

The proper disposal of this compound involves a systematic approach, from initial waste collection to final disposal, ensuring compliance with environmental and safety regulations.

cluster_prep Step 1: Preparation & Segregation cluster_contain Step 2: Containment cluster_label Step 3: Labeling cluster_dispose Step 4: Final Disposal A Wear appropriate PPE (Gloves, Goggles, Lab Coat) B Segregate this compound waste (solid, liquid, sharps) A->B C Place waste into a designated, closed, and suitable container B->C D Label container clearly: 'this compound Waste' Include date and quantity C->D E Consult Institutional & Local Regulations for Isotope-Labeled Compounds D->E F Arrange for disposal via a licensed hazardous material disposal company E->F Recommended Path G Alternatively, incinerate in an equipped facility (afterburner/scrubber) E->G Alternative Path

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Protocol

This protocol provides detailed procedural guidance for the disposal of this compound.

Step 1: Segregation and Collection

  • Solid Waste: Collect excess or expired solid this compound, contaminated materials (e.g., weigh boats, wipes), and empty capsule shells into a designated, sealable container.[1][3]

  • Liquid Waste: If this compound has been dissolved in a solvent, collect the solution in a separate, compatible, and sealable waste container. Do not allow the material to enter surface water or drains.[1] All wastewater should be collected for treatment.[1]

  • Contaminated Labware: Disposable labware should be placed in the solid waste container. Reusable labware must be decontaminated by washing thoroughly.[1]

Step 2: Container Management

  • Ensure all waste containers are suitable for chemical waste and are kept tightly closed when not in use.[1]

  • Clearly label the container with "this compound Waste" and include any solvent information if applicable. Note the date of waste generation.

Step 3: Storage

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.[1]

  • Follow your institution's guidelines for the storage of chemical waste.

Step 4: Final Disposal

  • Primary Method: The recommended disposal method is to offer the waste to a licensed hazardous material disposal company.[2] This ensures compliance with all federal and local regulations.[2]

  • Alternative Method: The material may be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This should only be performed by authorized facilities.

  • Regulatory Compliance: Always consult your institution's Environmental Health and Safety (EHS) department and local regulations for specific requirements, particularly concerning stable isotope-labeled compounds.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is required to contain the material and protect personnel.

Emergency Response Workflow:

cluster_spill Spill Response Protocol Spill Spill Occurs Evacuate Evacuate unnecessary personnel Spill->Evacuate Ventilate Ensure adequate ventilation Evacuate->Ventilate PPE Wear appropriate PPE Ventilate->PPE Contain Mechanically collect spilled material (e.g., sweep or scoop) PPE->Contain Clean Clean contaminated area thoroughly Contain->Clean Dispose Place collected waste into a sealed container for disposal Clean->Dispose

References

Safeguarding Research: A Comprehensive Guide to Handling Odevixibat-13C6

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, the safe and efficient handling of potent pharmaceutical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Odevixibat-13C6, an isotopically labeled ileal bile acid transporter (IBAT) inhibitor. By offering detailed procedural guidance, this document aims to be the preferred resource for laboratory safety and chemical management, fostering a culture of safety and precision in your research endeavors.

Hazard Identification and Risk Assessment

Odevixibat, as a potent pharmaceutical compound, requires careful handling to minimize exposure. The primary hazards include potential respiratory irritation upon inhalation of the powder form. While the Carbon-13 isotope is stable and non-radioactive, the pharmacological activity of the compound necessitates stringent safety protocols. A thorough risk assessment should be conducted before any handling of the compound.

Key Hazards:

  • Inhalation: May cause respiratory irritation.

  • Ingestion: Potentially harmful if swallowed.

  • Skin and Eye Contact: May cause irritation.

Personal Protective Equipment (PPE)

The selection and proper use of PPE are critical to ensure the safety of laboratory personnel. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecificationPurpose
Hand Protection GlovesNitrile, powder-free. Double-gloving is recommended.Prevents skin contact. Nitrile offers good resistance to a range of chemicals.
Body Protection Lab CoatDisposable, solid front, with tight-fitting cuffs.Protects clothing and skin from contamination.
Eye Protection Safety GlassesANSI Z87.1 certified, with side shields.Protects eyes from splashes and airborne particles.
Respiratory Protection Face MaskN95 or higher certified respirator.Prevents inhalation of airborne particles, especially during weighing and handling of the powder.

Experimental Protocol: In Vitro IBAT Inhibition Assay

This section outlines a typical experimental workflow for utilizing this compound in an in vitro study to assess its inhibitory effect on the ileal bile acid transporter.

3.1. Materials and Reagents

  • This compound solid powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Cell culture medium (e.g., DMEM)

  • HEK293 cells transfected with the human IBAT gene

  • Tauro-chenodeoxycholic acid (TCDCA), radiolabeled or fluorescently tagged

  • Phosphate-buffered saline (PBS)

  • Sterile, disposable laboratory consumables (pipette tips, microcentrifuge tubes, cell culture plates)

3.2. Step-by-Step Procedure

  • Preparation of Stock Solution:

    • All handling of solid this compound should be performed in a chemical fume hood or a ventilated balance enclosure.

    • Don all required PPE as specified in the table above.

    • Carefully weigh the desired amount of this compound using a calibrated analytical balance.

    • Dissolve the weighed powder in anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10 mM). Odevixibat is soluble in DMSO.[1]

    • Ensure the compound is fully dissolved by gentle vortexing or sonication if necessary.

  • Preparation of Working Solutions:

    • Perform serial dilutions of the stock solution with cell culture medium to achieve the desired final concentrations for the assay.

  • Cell Treatment:

    • Plate the IBAT-expressing HEK293 cells in a suitable multi-well plate and allow them to adhere overnight.

    • Remove the growth medium and replace it with the prepared working solutions of this compound.

    • Incubate the cells with the compound for a predetermined period (e.g., 1 hour) at 37°C.

  • IBAT Activity Assay:

    • Following incubation with this compound, add the labeled TCDCA to the cells.

    • Incubate for a specific time to allow for cellular uptake of the bile acid.

    • Wash the cells with ice-cold PBS to remove extracellular TCDCA.

    • Lyse the cells and measure the intracellular concentration of the labeled TCDCA using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

  • Data Analysis:

    • Calculate the percentage of IBAT inhibition for each concentration of this compound compared to a vehicle control.

    • Determine the IC50 value of this compound.

experimental_workflow cluster_prep Preparation cluster_cell_culture Cell Culture cluster_assay Assay cluster_analysis Data Analysis weigh Weigh this compound (in fume hood) dissolve Dissolve in DMSO (Stock Solution) weigh->dissolve dilute Serial Dilutions (Working Solutions) dissolve->dilute treat_cells Treat Cells with This compound dilute->treat_cells plate_cells Plate IBAT-HEK293 Cells plate_cells->treat_cells add_tcdca Add Labeled TCDCA treat_cells->add_tcdca incubate_assay Incubate for Uptake add_tcdca->incubate_assay wash_cells Wash Cells incubate_assay->wash_cells lyse_cells Lyse Cells & Measure wash_cells->lyse_cells analyze Calculate Inhibition & IC50 lyse_cells->analyze

In Vitro IBAT Inhibition Assay Workflow

Decontamination and Disposal Plan

Proper decontamination and waste disposal are crucial to prevent environmental contamination and ensure a safe laboratory environment.

4.1. Decontamination Procedures

  • Work Surfaces:

    • After handling the compound, wipe down the work area (fume hood, benchtop) with a disposable towel soaked in a suitable solvent in which Odevixibat is soluble (e.g., ethanol or isopropanol) to remove any residual powder.

    • Follow this with a thorough cleaning using a laboratory-grade detergent and water.

    • All cleaning materials should be disposed of as chemical waste.

  • Glassware and Equipment:

    • Rinse all contaminated glassware and equipment with a solvent that can dissolve Odevixibat (e.g., ethanol or acetone).

    • Collect the solvent rinsate for disposal as chemical waste.

    • Wash the rinsed items with laboratory detergent and water.

4.2. Waste Disposal

This compound is not classified as a hazardous waste according to RCRA. However, it should be disposed of as a non-hazardous pharmaceutical waste to prevent its release into the environment.

Waste TypeDisposal ContainerDisposal Procedure
Solid Waste Labeled, sealed plastic bag or container.Place unused this compound powder, contaminated gloves, lab coats, and other solid materials into a dedicated, clearly labeled container for "Non-Hazardous Pharmaceutical Waste".[2][3]
Liquid Waste Labeled, sealed waste container.Collect all stock solutions, working solutions, and solvent rinsates in a compatible, sealed container labeled "Non-Hazardous Pharmaceutical Waste".
Sharps Puncture-resistant sharps container.Dispose of any contaminated needles or other sharps in a designated sharps container.

All waste should be disposed of through your institution's environmental health and safety office or a licensed waste management contractor. Do not dispose of this compound down the drain or in the regular trash.[3]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.